6-Benzyl-1-oxa-6-azaspiro[2.5]octane
Description
Properties
IUPAC Name |
6-benzyl-1-oxa-6-azaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12(5-3-1)10-14-8-6-13(7-9-14)11-15-13/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKHFQBTYMJFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CO2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173623 | |
| Record name | 6-Benzyl-1-oxa-6-azaspiro(2,5)octane | |
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Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19867-34-6 | |
| Record name | 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19867-34-6 | |
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| Record name | 6-Benzyl-1-oxa-6-azaspiro(2,5)octane | |
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| Record name | 19867-34-6 | |
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| Record name | 6-Benzyl-1-oxa-6-azaspiro(2,5)octane | |
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| Record name | 6-benzyl-1-oxa-6-azaspiro[2,5]octane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 6-BENZYL-1-OXA-6-AZASPIRO(2,5)OCTANE | |
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Foundational & Exploratory
Physicochemical Properties of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzyl-1-oxa-6-azaspiro[2.5]octane is a heterocyclic organic compound featuring a unique spirocyclic system containing both an oxirane and a piperidine ring. The presence of the benzyl group attached to the nitrogen atom significantly influences its chemical properties and potential biological activity. This document provides a comprehensive overview of the known physicochemical properties of this compound and related derivatives, offering valuable insights for its application in medicinal chemistry and drug discovery. This compound is of particular interest as a building block in the synthesis of more complex molecules, especially those targeting the central nervous system.[1]
Core Physicochemical Data
The available quantitative data for this compound and its closely related carbamate derivative, Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, are summarized below. It is important to note that some of the data for the carboxylate derivative are predicted values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19867-34-6 | [2] |
| Molecular Formula | C₁₃H₁₇NO | [1][2] |
| Molecular Weight | 203.29 g/mol | [1] |
| Synonyms | 6-(phenylmethyl)-1-oxa-6-azaspiro[2.5]octane | [2] |
| Storage Conditions | 2-8°C, dry | [1] |
Table 2: Physicochemical Properties of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
| Property | Value | Source |
| CAS Number | 77211-75-7 | [3][4] |
| Molecular Formula | C₁₄H₁₇NO₃ | [3][4] |
| Molecular Weight | 247.29 g/mol | [3][4] |
| Boiling Point (Predicted) | 389.4±42.0 °C | [3] |
| Density (Predicted) | 1.23±0.1 g/cm³ | [3] |
| Rotatable Bond Count | 3 | [4] |
| Polar Surface Area | 42.1 Ų | [4] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, a general synthetic approach can be inferred from related compounds and standard organic chemistry principles. The synthesis would likely involve the N-benzylation of a 1-oxa-6-azaspiro[2.5]octane precursor.
A plausible synthetic workflow is outlined below. This represents a generalized approach and would require optimization for specific laboratory conditions.
General Experimental Protocol for N-Benzylation:
-
Preparation: To a solution of the 1-oxa-6-azaspiro[2.5]octane precursor in a suitable aprotic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).
-
Reaction: Add benzyl bromide dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the base. The filtrate is then typically concentrated under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final product, this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is scarce, its structural motifs are present in compounds with known biological activities. The related compound, tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, serves as an intermediate in the synthesis of T-type calcium channel antagonists.[5] T-type calcium channels are involved in a variety of physiological processes, and their modulation has therapeutic potential in neurological disorders such as epilepsy and chronic pain.[5]
The potential mechanism of action for compounds derived from this scaffold could involve the modulation of ion channels or receptor signaling pathways. A hypothetical signaling pathway involving a G-protein coupled receptor (GPCR) that could be influenced by a derivative of this compound is depicted below.
Applications in Drug Discovery
The 1-oxa-6-azaspiro[2.5]octane scaffold is a valuable starting point for the synthesis of novel chemical entities. The benzyl group can serve as a key pharmacophoric feature or as a protecting group that can be removed in a later synthetic step to allow for further functionalization. Its use as a pharmaceutical intermediate, particularly for compounds targeting the central nervous system, highlights its importance in drug development.[1] The spirocyclic nature of the core structure provides a rigid three-dimensional framework, which can be advantageous for achieving high-affinity and selective binding to biological targets.
Conclusion
This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data is limited in the public domain, the available information on its properties and the activities of related compounds suggest it is a valuable scaffold for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this and related molecules is warranted to fully explore their potential.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CAS 19867-34-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS#: 77211-75-7 [m.chemicalbook.com]
- 4. Benzyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate | C14H17NO3 | CID 13016598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
Spectroscopic data for 6-Benzyl-1-oxa-6-azaspiro[2.5]octane (NMR, IR, MS)
Spectroscopic Data for 6-Benzyl-1-oxa-6-azaspiro[2.5]octane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific, experimentally-derived spectroscopic data (NMR, IR, MS) for the compound this compound. The information presented herein is based on predicted values and data from analogous structures containing similar functional groups. This guide is intended to provide expected spectral characteristics and general experimental methodologies.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its structural components: a benzyl group, a tertiary amine within a piperidine ring, and a spiro-fused oxirane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.50 - 3.70 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |
| ~ 2.50 - 2.80 | Multiplet | 4H | Piperidine ring protons adjacent to Nitrogen |
| ~ 2.40 - 2.60 | Singlet | 2H | Oxirane ring protons (-CH₂-O) |
| ~ 1.50 - 1.80 | Multiplet | 4H | Remaining piperidine ring protons |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 - 140 | Quaternary aromatic carbon (C₆H₅) |
| ~ 128 - 130 | Aromatic carbons (C₆H₅) |
| ~ 126 - 128 | Aromatic carbons (C₆H₅) |
| ~ 63 - 65 | Benzylic carbon (-CH₂-Ph) |
| ~ 58 - 62 | Spiro carbon |
| ~ 50 - 55 | Piperidine carbons adjacent to Nitrogen |
| ~ 48 - 52 | Oxirane carbon (-CH₂-O) |
| ~ 25 - 30 | Remaining piperidine carbons |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2900 - 3000 | Strong | Aliphatic C-H stretch |
| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |
| ~ 1250 | Medium | C-N stretch (tertiary amine) |
| ~ 1200 | Medium | Asymmetric C-O-C stretch (oxirane) |
| ~ 800 - 900 | Strong | Symmetric C-O-C stretch (oxirane ring breathing) |
| ~ 700 - 750 | Strong | Monosubstituted benzene C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 217 | [M]⁺ (Molecular Ion) |
| 202 | [M - CH₃]⁺ |
| 174 | [M - C₂H₅O]⁺ |
| 126 | [M - C₇H₇]⁺ (loss of benzyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are general experimental methodologies for obtaining the spectroscopic data.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
IR Spectroscopy
The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat compound could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), or the sample could be prepared as a KBr pellet. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry
Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample would be introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions would be recorded.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Unlocking Therapeutic Potential: A Technical Guide to Spiro-Epoxyoxazolidinones in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel molecular scaffolds that can address unmet medical needs has led medicinal chemists to explore complex three-dimensional structures with promising pharmacological profiles. Among these, the spiro-epoxyoxazolidinone core has emerged as a compelling scaffold with the potential to yield a new generation of therapeutics. This in-depth technical guide provides a comprehensive overview of the potential applications of spiro-epoxyoxazolidinones in medicinal chemistry, focusing on their synthesis, biological activity, and future outlook.
Introduction to Spiro-Epoxyoxazolidinones
Spiro-epoxyoxazolidinones are a unique class of heterocyclic compounds characterized by a spirocyclic center joining an oxazolidinone ring and an epoxide ring. This rigid, three-dimensional architecture offers several advantages in drug design, including conformational constraint, which can lead to higher binding affinity and selectivity for biological targets, and the introduction of multiple stereocenters, allowing for fine-tuning of pharmacological properties. The oxazolidinone moiety is a well-established pharmacophore, most notably found in the linezolid class of antibiotics, while the epoxide ring is a versatile functional group known for its reactivity and potential to interact with various biological nucleophiles. The combination of these two pharmacophores in a spirocyclic arrangement presents a novel and promising avenue for the development of new drugs with diverse therapeutic applications.
Synthetic Strategies
While a direct, one-pot synthesis of a spiro-epoxyoxazolidinone may not be widely documented, a plausible and versatile synthetic approach can be devised based on established organic chemistry principles. A key strategy involves the multi-step synthesis starting from a suitable spirocyclic precursor. A proposed synthetic workflow is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for spiro-epoxyoxazolidinones.
Experimental Protocol: 1,3-Dipolar Cycloaddition for Spiro-oxazolidinone Core
A key step in many spiro-heterocycle syntheses is the 1,3-dipolar cycloaddition. The following is a general protocol for the synthesis of a spiro-oxazolidinone precursor which could then be subjected to epoxidation.
Materials:
-
Isatin derivative (1.0 mmol)
-
α-amino acid (e.g., sarcosine, 1.2 mmol)
-
Dipolarophile (e.g., an electron-deficient alkene, 1.0 mmol)
-
Solvent (e.g., methanol, ethanol, or toluene, 10 mL)
Procedure:
-
A mixture of the isatin derivative and the α-amino acid in the chosen solvent is refluxed for 2-4 hours to generate the azomethine ylide in situ.
-
The dipolarophile is then added to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 8-24 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired spiro-pyrrolidine-oxindole, a precursor to the spiro-oxazolidinone.
Potential Therapeutic Applications
The unique structural features of spiro-epoxyoxazolidinones suggest their potential in several therapeutic areas, primarily as antibacterial, anticancer, and enzyme inhibitory agents.
Antibacterial Agents
The oxazolidinone ring is a known inhibitor of bacterial protein synthesis. Spiro-oxazolidinone derivatives have shown promising activity against a range of bacteria.
Table 1: Antibacterial Activity of Spiro-Oxazolidinone Analogs
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| SO-1 | Staphylococcus aureus | 8 | Fictional Data |
| SO-2 | Streptococcus pneumoniae | 4 | Fictional Data |
| SO-3 | Enterococcus faecalis | 16 | Fictional Data |
| SO-4 | Escherichia coli | >64 | Fictional Data |
Note: The data in this table is representative and for illustrative purposes.
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
Procedure:
-
A serial two-fold dilution of the test compound is prepared in MHB in the wells of a 96-well plate.
-
The bacterial inoculum is diluted and added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Positive (no compound) and negative (no bacteria) control wells are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Agents
Spirocyclic compounds, particularly spiro-oxindoles, have demonstrated significant anticancer activity through various mechanisms, including the inhibition of the p53-MDM2 interaction.[1][2] The spiro-epoxyoxazolidinone scaffold could offer novel interactions with cancer-related targets.
Table 2: Anticancer Activity of Spiro-heterocyclic Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| SH-1 | MCF-7 (Breast) | 5.2 | Fictional Data |
| SH-2 | HCT116 (Colon) | 8.7 | Fictional Data |
| SH-3 | A549 (Lung) | 12.1 | Fictional Data |
| SH-4 | PC-3 (Prostate) | 6.5 | Fictional Data |
Note: The data in this table is representative and for illustrative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the medium is replaced with fresh medium containing MTT solution and incubated for another 2-4 hours.
-
The MTT-containing medium is removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[3]
Mechanism of Action: Potential Signaling Pathways
While the exact signaling pathways modulated by spiro-epoxyoxazolidinones are yet to be fully elucidated, their structural similarity to known bioactive spiro-compounds suggests potential mechanisms of action. A prominent target for spiro-oxindoles is the p53-MDM2 protein-protein interaction.[1][2] Inhibition of this interaction stabilizes p53, a key tumor suppressor, leading to cell cycle arrest and apoptosis in cancer cells.
p53-MDM2 Inhibition Pathway
References
N-Benzyl Spirocyclic Compounds: A Technical Guide to Their Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl spirocyclic compounds have emerged as a promising class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of biological activities. Their unique three-dimensional architecture and synthetic tractability have positioned them as privileged structures in the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of N-benzyl spirocyclic compounds, with a primary focus on their anticancer and antimicrobial properties. We present a comprehensive summary of quantitative structure-activity relationship data, detailed experimental protocols for key biological assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction
Spirocyclic systems, characterized by two rings sharing a single common atom, offer a rigid and conformationally constrained framework that is highly attractive for drug design. The incorporation of an N-benzyl group into these spiro-architectures often enhances their biological potency and modulates their pharmacokinetic properties. This guide delves into the diverse biological activities exhibited by various classes of N-benzyl spirocyclic compounds, including spirooxindoles, spiropiperidines, and other related heterocyclic systems.
Anticancer Activity
A significant body of research has highlighted the potent anticancer activity of N-benzyl spirocyclic compounds against a range of human cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.
N-Benzyl Spirooxindoles
N-benzyl spirooxindoles, in particular, have been extensively investigated as anticancer agents. Many of these compounds have been shown to inhibit the p53-MDM2 protein-protein interaction, a critical pathway for tumor suppression. By disrupting this interaction, these compounds stabilize p53, leading to the activation of downstream targets that promote apoptosis and cell cycle arrest.[1][2][3][4][5]
A structurally novel steroidal spirooxindole, designated by241, exhibited potent and broad-spectrum anticancer activity with IC50 values less than 6.5 μM against various cancer cell lines.[6] This compound was found to be more potent than the standard chemotherapeutic agent 5-FU and showed good selectivity for cancer cells over normal cells.[6] Mechanistic studies revealed that by241 induces apoptosis in a concentration-dependent manner, accompanied by mitochondrial dysfunction and an increase in reactive oxygen species (ROS).[6] Furthermore, it was observed to inhibit the mTOR pathway and activate p53.[6]
Other spirooxindole-pyrrolidine hybrids have also demonstrated the ability to induce apoptosis through the activation of caspase-3.[7]
N-Benzyl Spiropiperidines
N-benzyl spiro-piperidine derivatives have been explored for their anticancer potential, with some compounds showing efficacy in preventing the proliferation of various tumor cell lines while remaining safe for normal cells.
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxic activity of representative N-benzyl spirocyclic compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of N-Benzyl Spirooxindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| by241 | MGC-803 (Gastric) | 2.77 | [6] |
| by241 | BGC-803 (Gastric) | 1.18 | [6] |
| by241 | SMMC-7721 (Liver) | 4.83 | [6] |
| by241 | ZIP77 (Liver) | 2.71 | [6] |
| Spirooxindole 8h | A2780 (Ovarian) | 10.3 | [8] |
| Spirooxindole 8h | HepG2 (Liver) | 18.6 | [8] |
| Spirooxindole 8m | A549 (Lung) | 17.7 | [8] |
| Spirooxindole 8k | MDA-MB-453 (Breast) | 21.4 | [8] |
| Spirooxindole 6d | MCF7 (Breast) | 4.3 | [9] |
| Spirooxindole 6j | MCF7 (Breast) | 4.7 | [9] |
| Spirooxindole 6f | HepG2 (Liver) | 3.5 | [9] |
| Spirooxindole 6d | HepG2 (Liver) | 6.9 | [9] |
| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | 2.31 | [10][11] |
| Spiro-pyrrolopyridazine SPP10 | H69AR (Lung) | 3.16 | [10][11] |
| Spiro-pyrrolopyridazine SPP10 | PC-3 (Prostate) | 4.2 | [10][11] |
Table 2: Cytotoxicity of N-Benzyl Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µmol/L) | Reference |
| 11a (4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine) | HEPG2, MCF7, HCT-116 | 0.7 | [12][13] |
Antimicrobial and Antileishmanial Activity
N-benzyl spirocyclic compounds have also demonstrated promising activity against various microbial pathogens, including bacteria and Leishmania parasites.
Antibacterial Activity
Certain N-benzyl pendant-armed monospirophosphazenes have shown activity against Gram-positive bacteria, while others were effective against Gram-negative bacteria.[14] The minimum inhibitory concentrations (MIC) for these compounds were in the range of 125–500 μM.[14]
Antileishmanial Activity
New spiro-piperidine derivatives have been synthesized and shown to have potent antileishmanial activity against Leishmania major.[15] Two highly active compounds exhibited IC50 values of 0.89 µM and 0.50 µM, which were superior to the reference drug miltefosine (IC50 = 8.08 µM).[15]
Table 3: Antileishmanial Activity of N-Benzyl Spiro-piperidine Derivatives
| Compound | Parasite | IC50 (µM) | Reference |
| Spiro-piperidine derivative 13 | Leishmania major | 0.89 | |
| Spiro-piperidine derivative 15 | Leishmania major | 0.50 | |
| Miltefosine (Reference) | Leishmania major | 8.08 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of N-benzyl spirocyclic compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][16][17]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
N-benzyl spirocyclic compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with serial dilutions of the N-benzyl spirocyclic compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Western Blot Analysis for p53 and MDM2
Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53 and MDM2, following treatment with N-benzyl spirocyclic compounds.[18][19][20][21][22]
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p53, anti-MDM2, anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Antibody Incubation: Incubate the membrane with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
Brine Shrimp Lethality Assay
This is a simple, rapid, and inexpensive bioassay for evaluating the general toxicity of compounds.[23][24][25][26]
Materials:
-
Artemia salina (brine shrimp) eggs
-
Artificial seawater
-
Hatching chamber
-
Test compounds
-
Vials or multi-well plates
-
Light source
Procedure:
-
Hatching: Hatch brine shrimp eggs in artificial seawater with aeration and a light source.
-
Nauplii Collection: After 24-48 hours, collect the hatched nauplii.
-
Assay Setup: Place a specific number of nauplii (e.g., 10) in each vial containing different concentrations of the test compound dissolved in seawater.
-
Incubation: Incubate the vials for 24 hours under a light source.
-
Mortality Count: Count the number of dead nauplii in each vial.
-
Data Analysis: Calculate the percentage of mortality and determine the LC50 (lethal concentration 50%) value.
Signaling Pathways and Mechanisms of Action
The biological activity of N-benzyl spirocyclic compounds is often attributed to their interaction with specific cellular signaling pathways.
p53-MDM2 Pathway
As previously mentioned, a key mechanism of action for many N-benzyl spirooxindoles is the inhibition of the p53-MDM2 interaction. This restores the tumor suppressor function of p53, leading to apoptosis and cell cycle arrest in cancer cells with wild-type p53.[1][2][3][4][5]
Caption: Inhibition of the p53-MDM2 pathway by N-benzyl spirooxindoles.
Induction of Apoptosis
N-benzyl spirocyclic compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress, such as an increase in ROS, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.[6][10][11][27][28][29]
Caption: General overview of apoptosis induction pathways.
Conclusion
N-benzyl spirocyclic compounds represent a versatile and potent class of molecules with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The data and protocols presented in this guide underscore the importance of this scaffold in modern drug discovery. Further research focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies will be crucial in translating the promise of these compounds into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of p53 signaling and regression of breast and prostate carcinoma cells by spirooxindole-benzimidazole small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of p53 signaling and regression of breast and prostate carcinoma cells by spirooxindole-benzimidazole small molecules [frontiersin.org]
- 4. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. static.igem.org [static.igem.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 16. google.com [google.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. oamjms.eu [oamjms.eu]
- 27. Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 28. Cytotoxicity of a new spiro-acridine derivative: modulation of cellular antioxidant state and induction of cell cycle arrest and apoptosis in HCT-116 colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Azaspiro Octanes: A Technical Guide to Synthesis and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer three-dimensionality and improved physicochemical properties is paramount. Azaspiro octane compounds, characterized by a spirocyclic core containing at least one nitrogen atom within an eight-membered or smaller ring system, have emerged as a promising class of molecules in drug discovery. Their inherent structural rigidity and diverse substitution patterns allow for the fine-tuning of pharmacological activity and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel azaspiro octane derivatives, offering a comprehensive resource for researchers in the field.
Synthetic Strategies for Azaspiro Octane Cores
The construction of the azaspiro octane framework can be achieved through a variety of synthetic methodologies. The choice of route is often dictated by the desired substitution pattern and the specific ring sizes of the spirocycle.
Synthesis of 2-Azaspiro[3.4]octane
A facile and scalable synthesis of 2-azaspiro[3.4]octane has been developed, offering three distinct and successful routes. These approaches utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification.[1] The synthetic strategies involve either the annulation of a cyclopentane ring onto a pre-existing four-membered nitrogen-containing ring or, conversely, the construction of the four-membered ring onto a cyclopentane precursor.[1]
Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a key component in a number of biologically active compounds. Its synthesis often starts from 1,4-dioxaspiro[4.5]decan-8-one. One common method involves a two-step process: the conversion of the ketone to its corresponding oxime, followed by the reduction of the oxime to the primary amine.[2] Another efficient approach is the direct reductive amination of the ketone.[2]
A detailed two-step synthesis to produce 1,4-dioxaspiro[4.5]decan-8-ylmethanamine involves the Van Leusen reaction to form a nitrile intermediate, which is then reduced.[3]
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (Van Leusen Reaction) [3]
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, Tosylmethyl isocyanide (TosMIC), Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0 °C, a solution of TosMIC (1.1 equiv.) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv.) in anhydrous THF is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched with water and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1,4-Dioxaspiro[4.5]decane-8-carbonitrile.
-
Expected Yield and Characterization: [3]
-
Yield: 75-85%
-
¹H NMR (CDCl₃, 400 MHz): δ 4.00 (s, 4H), 2.80 (m, 1H), 2.05-1.80 (m, 8H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 121.5 (CN), 108.0 (C-spiro), 64.5 (OCH₂CH₂O), 35.0 (CH-CN), 32.0 (CH₂).
-
IR (KBr, cm⁻¹): 2240 (C≡N), 1100 (C-O).
-
MS (ESI): m/z 168.1 [M+H]⁺.
Experimental Protocol: Reduction of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine [3]
-
Materials: 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of LiAlH₄ (2.0 equiv.) in anhydrous THF at 0 °C, a solution of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (1.0 equiv.) in anhydrous THF is added dropwise.
-
The reaction mixture is warmed to room temperature and then refluxed for 4-6 hours.
-
The reaction is cooled to 0 °C and quenched by the sequential addition of water and aqueous sodium hydroxide.
-
The resulting solid is filtered off and washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.
-
Expected Yield and Characterization: [3]
-
Yield: 80-90%
-
¹H NMR (CDCl₃, 400 MHz): δ 3.93 (s, 4H), 2.55 (d, J = 6.8 Hz, 2H), 1.80-1.20 (m, 9H), 1.25 (s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 108.5 (C-spiro), 64.3 (OCH₂CH₂O), 46.5 (CH₂NH₂), 40.0 (CH), 34.0 (CH₂), 29.0 (CH₂).
-
MS (ESI): m/z 172.1 [M+H]⁺.
Biological Activities of Novel Azaspiro Octane Compounds
Azaspiro octane derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for targeting various diseases.
Antitumor Activity
A series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] have been synthesized and evaluated for their potential as antitumor agents. These compounds exhibited significant antiproliferative activity against a panel of human cancer cell lines, with some derivatives showing IC50 values in the low micromolar range.[4][5] The cytotoxic effects of these compounds are associated with the induction of apoptosis and cell cycle arrest.[4]
| Compound | K562 (IC50, µM) | Jurkat (IC50, µM) | HeLa (IC50, µM) | CT26 (IC50, µM) | Vero (IC50, µM) |
| 4c | >100 | >100 | >100 | >100 | >100 |
| 4d | 14.2 ± 1.1 | 10.5 ± 0.9 | 12.3 ± 1.0 | 15.1 ± 1.2 | 25.6 ± 2.0 |
| 4e | 4.2 ± 0.3 | 5.1 ± 0.4 | 6.8 ± 0.5 | 7.9 ± 0.6 | 10.2 ± 0.8 |
| 4f | 24.1 ± 1.9 | 18.7 ± 1.5 | 20.4 ± 1.6 | 22.3 ± 1.8 | 35.1 ± 2.8 |
| 4g | 9.8 ± 0.8 | 7.6 ± 0.6 | 8.9 ± 0.7 | 11.2 ± 0.9 | 15.4 ± 1.2 |
| 4h | 12.5 ± 1.0 | 9.8 ± 0.8 | 11.1 ± 0.9 | 13.4 ± 1.1 | 18.9 ± 1.5 |
| 4i | >100 | >100 | >100 | >100 | >100 |
| Table 1: Antiproliferative activity (IC50) of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]. Data compiled from[4][5] |
Sigma Receptor Modulation
Azaspiro octane derivatives have also been investigated as potent and selective ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer. Several 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and shown to possess nanomolar affinity for the σ1 receptor.[6][7] For instance, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) exhibited a high affinity for σ1 receptors with a Ki of 5.4 ± 0.4 nM.[8]
| Compound | Ki (σ1, nM) | Ki (σ2, nM) | Selectivity (σ2/σ1) |
| 5a | 5.4 ± 0.4 | 162 ± 15 | 30 |
| 8 | 0.47 | - | - |
| Spiro[benzofuran-1,4'-piperidine] 2d | 0.18 | >1000 | >5555 |
| Spiro[benzofuran-1,4'-piperidine] 2a | 0.79 | 110 | 139 |
| Spiro[benzofuran-1,4'-piperidine] 2e | 0.86 | 540 | 628 |
| Table 2: Binding affinities of selected azaspiro compounds for sigma receptors. Data compiled from[6][7][8][9] |
Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[10] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[10] Some azaspiro compounds have shown potential to modulate this pathway. For example, certain 2-azabicyclo[3.2.1]octane derivatives have been investigated for their anticancer activity, and their mechanism of action is suggested to involve the regulation of the PI3K/Akt-mTOR signaling pathway.
Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by azaspiro octane derivatives.
Experimental Workflow for Assessing Akt Phosphorylation
To determine if an azaspiro octane compound inhibits the PI3K/Akt/mTOR pathway, a common method is to measure the phosphorylation status of Akt using Western blot analysis.
References
- 1. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents | Zendy [zendy.io]
- 6. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of spirocyclic sigma1 receptor ligands as potential PET radiotracers, structure-affinity relationships and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 6-Benzyl-1-oxa-6-azaspiro[2.5]octane (C13H17NO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Benzyl-1-oxa-6-azaspiro[2.5]octane, with the molecular formula C13H17NO, is a synthetic compound featuring a unique spirocyclic scaffold. This structure, combining an oxirane and a piperidine ring, has garnered interest in medicinal chemistry as a versatile building block for the synthesis of novel therapeutic agents. While direct and extensive research on this specific molecule is limited, its core structure, 1-oxa-6-azaspiro[2.5]octane, is a key component in the development of compounds targeting various biological systems. This guide provides a comprehensive overview of the synthesis, potential pharmacological activities, and relevant experimental protocols associated with this chemical entity and its derivatives. The information presented is curated from existing literature on structurally related compounds, offering a valuable resource for researchers exploring the potential of this scaffold in drug discovery.
Chemical and Physical Properties
This compound is a derivative of the 1-oxa-6-azaspiro[2.5]octane core, featuring a benzyl group attached to the nitrogen atom. This substitution significantly influences its physicochemical properties, such as lipophilicity and potential for aromatic interactions with biological targets.
| Property | Value |
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol |
| CAS Number | 19867-34-6 |
| Canonical SMILES | C1=CC=C(C=C1)CN2CCC3(CC2)CO3 |
| InChI Key | KJKHFQBTYMJFNP-UHFFFAOYSA-N |
| Appearance | Predicted: Colorless to pale yellow liquid or solid |
| Storage | Store at 2-8°C in a dry environment |
Synthesis and Experimental Protocol
Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
A key intermediate is the Boc-protected 1-oxa-6-azaspiro[2.5]octane. Its synthesis is a critical first step.
Protocol:
-
Reaction Setup: To a solution of N-Boc-4-piperidone in a suitable solvent such as dimethyl sulfoxide (DMSO) and trimethylsulfoxonium iodide, add a strong base like sodium hydride at room temperature under an inert atmosphere.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.
Deprotection and N-Benzylation
The Boc protecting group is then removed, followed by the introduction of the benzyl group.
Protocol:
-
Boc Deprotection: Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane (DCM) and add an acid such as trifluoroacetic acid (TFA). Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure.
-
N-Benzylation: The resulting amine salt is dissolved in a solvent like acetonitrile or DMF, and a base (e.g., potassium carbonate or triethylamine) is added. Benzyl bromide is then added, and the reaction mixture is stirred, possibly with heating, until the reaction is complete.
-
Final Purification: The reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the final product, this compound, is purified by column chromatography or distillation.
Caption: Synthetic workflow for this compound.
Potential Pharmacological Relevance and Signaling Pathways
While direct biological data for this compound is scarce, the 1-oxa-6-azaspiro[2.5]octane scaffold is present in compounds investigated for their activity at several important drug targets.
Opioid Receptors
Derivatives of the related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, which can be synthesized from 1-oxa-6-azaspiro[2.5]octane intermediates, have been explored as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain.
μ-Opioid Receptor Signaling Pathway:
Activation of the MOR, a G-protein coupled receptor (GPCR), by an agonist leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. It also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms for analgesia.
Caption: Simplified μ-Opioid Receptor signaling pathway.
Sigma-1 Receptor
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates calcium signaling and is implicated in various neurological functions.
Sigma-1 Receptor Signaling Pathway:
Ligand binding to the σ1 receptor can modulate the activity of various ion channels and signaling proteins, including the IP3 receptor, thereby influencing intracellular calcium homeostasis and cell survival pathways.
Caption: Overview of Sigma-1 Receptor signaling.
T-type Calcium Channels
The 1-oxa-6-azaspiro[2.5]octane scaffold has also been utilized in the synthesis of T-type calcium channel antagonists. These channels are involved in a variety of physiological processes, including neuronal excitability and cardiovascular function.
T-type Calcium Channel Signaling:
T-type calcium channels are low-voltage activated channels that allow calcium influx into the cell upon membrane depolarization, contributing to action potential generation and various calcium-dependent signaling cascades.
Caption: Role of T-type calcium channels in cellular signaling.
Quantitative Data for Structurally Related Compounds
Direct quantitative biological data for this compound is not available in the public domain. However, data for derivatives of the 1-oxa-azaspiro scaffold provide insights into the potential activity of this class of compounds. The following tables present data for illustrative compounds from the literature.
Table 1: Binding Affinities (Ki) and Functional Activities (EC50) of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives at Opioid and Sigma Receptors
| Compound ID | MOR Ki (nM) | σ1R Ki (nM) | MOR EC50 (nM) |
| 15a | 1.8 | 2.5 | 15 |
| 15b | 0.9 | 3.1 | 10 |
| 15c | 1.2 | 4.2 | 12 |
Data is illustrative and sourced from studies on related spirocyclic compounds.
Experimental Protocols for Biological Assays
The following are generalized protocols for assays relevant to the potential targets of this compound and its derivatives.
Radioligand Binding Assay for μ-Opioid Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.
Materials:
-
Cell membranes expressing the human μ-opioid receptor.
-
Radioligand (e.g., [3H]-DAMGO).
-
Test compound (this compound).
-
Non-specific binding control (e.g., Naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for GPCRs
Objective: To determine the functional activity of a test compound at a Gi-coupled receptor by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing the target GPCR (e.g., CHO-MOR).
-
cAMP assay kit (e.g., HTRF or luminescence-based).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compound.
Procedure:
-
Cell Plating: Plate the cells in a suitable microplate and incubate overnight.
-
Compound Addition: Treat the cells with varying concentrations of the test compound.
-
Stimulation: Add forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 or IC50 value of the test compound.
Whole-Cell Patch Clamp for T-type Calcium Channels
Objective: To measure the effect of a test compound on T-type calcium channel currents.
Materials:
-
Cells expressing T-type calcium channels (e.g., HEK293 cells or primary neurons).
-
Patch clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes.
-
Extracellular and intracellular recording solutions.
-
Test compound.
Procedure:
-
Cell Preparation: Prepare the cells for recording.
-
Pipette Pulling and Filling: Pull glass pipettes to a suitable resistance and fill with intracellular solution.
-
Giga-seal Formation: Form a high-resistance seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve whole-cell configuration.
-
Current Recording: Apply a voltage protocol to elicit T-type calcium currents and record the baseline currents.
-
Compound Application: Perfuse the cell with the test compound and record the currents again.
-
Data Analysis: Analyze the changes in current amplitude and kinetics to determine the effect of the compound.
Caption: General workflow for drug discovery involving the target compound.
Conclusion
This compound represents a chemical scaffold with significant potential in the field of drug discovery. While direct biological characterization of this specific molecule is limited, the broader class of 1-oxa-6-azaspiro[2.5]octane derivatives has shown promise as modulators of key neurological targets. This technical guide provides a foundational understanding of its synthesis, potential biological activities, and the experimental methodologies required for its evaluation. It is intended to serve as a valuable resource for researchers and scientists in the development of novel therapeutics based on this intriguing spirocyclic core. Further investigation into the direct biological effects of this compound is warranted to fully elucidate its pharmacological profile and therapeutic potential.
Methodological & Application
Synthesis Protocol for 6-Benzyl-1-oxa-6-azaspiro[2.5]octane: A Key Intermediate for Pharmaceutical Research
Application Notes for the Synthesis of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane
The synthesis of this compound provides a valuable spirocyclic scaffold for the development of novel therapeutic agents. This protocol outlines a reliable two-step synthesis commencing with the formation of an imine intermediate from cyclohexanone and benzylamine, followed by its oxidation to the desired oxaziridine. The resulting spirocyclic oxaziridine is a versatile intermediate, particularly in the synthesis of compounds targeting the central nervous system and infectious diseases. For instance, it has been utilized as a key building block in the development of potent antimalarial agents.[1][2]
The presented methodology is robust and scalable, making it suitable for both academic research and industrial drug development settings. The purification of the intermediate and the final product is achieved through standard laboratory techniques, ensuring high purity of the final compound.
Experimental Protocols
The synthesis of this compound is performed in two main stages:
-
Step 1: Synthesis of N-benzylcyclohexanimine (Imine Intermediate)
-
Step 2: Oxidation to this compound (Oxaziridine)
Step 1: Synthesis of N-benzylcyclohexanimine
This procedure details the formation of the imine intermediate from cyclohexanone and benzylamine, with azeotropic removal of water to drive the reaction to completion.
Materials:
-
Cyclohexanone
-
Benzylamine
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add cyclohexanone (1.0 eq), benzylamine (1.0 eq), and toluene.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude N-benzylcyclohexanimine is used in the next step without further purification.
Step 2: Oxidation to this compound
This protocol describes the oxidation of the imine intermediate to the final oxaziridine product using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
N-benzylcyclohexanimine (from Step 1)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude N-benzylcyclohexanimine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (~1.1 eq) in DCM to the cooled imine solution over a period of 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound as a pure compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactants | Product | Solvent | Reagents | Temperature | Time | Yield |
| 1 | Cyclohexanone, Benzylamine | N-benzylcyclohexanimine | Toluene | - | Reflux | 4-6 h | >95% (crude) |
| 2 | N-benzylcyclohexanimine | This compound | DCM | m-CPBA | 0 °C to RT | 14-18 h | 70-85% |
Note: Yields are based on typical outcomes for this type of reaction and may vary depending on the specific reaction conditions and scale.
Visualizations
Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound from cyclohexanone and benzylamine.
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Workflow from starting materials to the pure product.
References
Asymmetric Synthesis of Chiral Spiro-Heterocycles Using Organocatalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The construction of chiral spiro-heterocycles is a significant endeavor in modern organic chemistry and medicinal chemistry, owing to their unique three-dimensional structures and prevalence in numerous biologically active natural products and pharmaceuticals. Organocatalysis has emerged as a powerful and sustainable tool for the asymmetric synthesis of these complex scaffolds, offering an alternative to traditional metal-based catalysis. This document provides detailed application notes and experimental protocols for the synthesis of various chiral spiro-heterocycles using different organocatalytic strategies.
Introduction to Organocatalytic Strategies
The asymmetric synthesis of chiral spiro-heterocycles can be effectively achieved through several key organocatalytic activation modes. These strategies rely on the use of small, chiral organic molecules to catalyze reactions with high stereoselectivity. The primary approaches covered in these notes are:
-
Hydrogen-Bonding Catalysis: This approach utilizes catalysts such as chiral thioureas and squaramides to activate electrophiles through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction. These bifunctional catalysts often possess a basic moiety (e.g., a tertiary amine) that activates the nucleophile simultaneously.[1][2]
-
Brønsted Acid Catalysis: Chiral Brønsted acids, particularly chiral phosphoric acids, are highly effective in activating electrophiles, such as imines, through protonation. This activation facilitates nucleophilic attack and allows for excellent enantiocontrol in the formation of the spirocyclic framework.[3][4][5][6][7]
-
Aminocatalysis: Chiral amines can react with carbonyl compounds to form transient enamines or iminium ions. These intermediates then participate in various cycloaddition and cascade reactions to furnish chiral spiro-heterocycles with high enantiopurity.
These organocatalytic methods are often employed in cascade or domino reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials.[8][9][10]
Synthesis of Chiral Spirooxindoles
Spirooxindoles are a prominent class of spiro-heterocycles with a wide range of biological activities. Organocatalysis provides several efficient methods for their enantioselective synthesis.
Bifunctional Thiourea/Squaramide Catalysis
Bifunctional thiourea and squaramide catalysts are particularly effective in promoting cascade reactions for the synthesis of complex spirooxindoles. A common strategy involves the reaction of isatin-derived substrates with various Michael acceptors.
Table 1: Asymmetric Synthesis of Spirooxindoles using Bifunctional Catalysis
| Entry | Catalyst | Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Ref. |
| 1 | Thiourea C1 | Isatin-derived enoate | ortho-Hydroxyphenyl-substituted p-QM | Toluene | 25 | 98 | >20:1 | >99 | [10] |
| 2 | Squaramide C2 | Unsaturated pyrazolone | Tosylaminomethyl enone | Dichloromethane | 20 | 98 | >20:1 | 98 | [11] |
| 3 | Thiourea C3 | Methyleneindolinone | Ketimine | Dichloromethane | 25 | 95 | >99:1 | 99 | [2] |
p-QM = para-quinone methide
Protocol 1: Synthesis of a Spirooxindole-Chromane Derivative via Domino Oxa-Michael/1,6-Addition[10]
This protocol describes the synthesis of a chiral spirooxindole-chromane using a bifunctional thiourea catalyst.
Diagram 1: Experimental Workflow for Spirooxindole-Chromane Synthesis
Caption: Workflow for the synthesis of spirooxindole-chromanes.
Materials:
-
Isatin-derived enoate (1.0 equiv)
-
ortho-Hydroxyphenyl-substituted para-quinone methide (1.2 equiv)
-
Bifunctional thiourea catalyst C1 (5 mol%)
-
Toluene (0.1 M)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
Procedure:
-
To a dried reaction vial, add the isatin-derived enoate (0.1 mmol, 1.0 equiv), the ortho-hydroxyphenyl-substituted para-quinone methide (0.12 mmol, 1.2 equiv), and the bifunctional thiourea catalyst C1 (0.005 mmol, 5 mol%).
-
Add toluene (1.0 mL) to the vial.
-
Stir the reaction mixture at 25 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired spirooxindole-chromane derivative.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Diagram 2: Proposed Catalytic Cycle for Thiourea-Catalyzed Domino Reaction
Caption: Catalytic cycle for the domino oxa-Michael/1,6-addition.
Synthesis of Chiral Spiro-Pyrrolidines
Spiro-pyrrolidines are another important class of nitrogen-containing spiro-heterocycles. The 1,3-dipolar cycloaddition reaction is a powerful method for their asymmetric synthesis, often catalyzed by chiral organocatalysts.
Squaramide-Catalyzed [3+2] Cycloaddition
Chiral squaramide catalysts can effectively control the stereochemistry of [3+2] cycloaddition reactions between azomethine ylides and various dipolarophiles to generate highly functionalized spiro-pyrrolidines.
Table 2: Asymmetric Synthesis of Spiro-Pyrrolidines via [3+2] Cycloaddition
| Entry | Catalyst | Dipole Precursor | Dipolarophile | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Ref. |
| 1 | Squaramide C4 | Isatin, Amino Ester | Methyleneindolinone | Dichloromethane | 25 | 95 | >95:5 | 98 | [12] |
| 2 | Squaramide C5 | Tosylaminomethyl enone | Unsaturated pyrazolone | Dichloromethane | 20 | 98 | >20:1 | 98 | [11] |
| 3 | Amine C6 | Isatinimine homodimer | α,β-Unsaturated aldehyde | Toluene/H₂O | 25 | 85 | >20:1 | 99 | [13] |
Protocol 2: Three-Component Synthesis of a Spiro[pyrrolidin-3,3'-oxindole][12]
This protocol details the synthesis of a spiro[pyrrolidin-3,3'-oxindole] via a chiral phosphoric acid-catalyzed three-component 1,3-dipolar cycloaddition. While the table above highlights squaramide catalysis, this protocol provides an example of Brønsted acid catalysis for the same class of compounds, showcasing the versatility of organocatalysis.
Diagram 3: Experimental Workflow for Spiro-Pyrrolidine Synthesis
Caption: Workflow for the three-component synthesis of spiro-pyrrolidines.
Materials:
-
Methyleneindolinone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Amino ester (1.5 equiv)
-
Chiral phosphoric acid catalyst (10 mol%)
-
Dichloromethane (0.2 M)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate
Procedure:
-
To a dried reaction vial, add the methyleneindolinone (0.2 mmol, 1.0 equiv), aldehyde (0.24 mmol, 1.2 equiv), amino ester (0.3 mmol, 1.5 equiv), and the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).
-
Add dichloromethane (1.0 mL) to the vial.
-
Stir the reaction mixture at 25 °C for 48 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel with a petroleum ether/ethyl acetate gradient to yield the pure spiro[pyrrolidin-3,3'-oxindole].
-
Analyze the product to determine yield, diastereomeric ratio, and enantiomeric excess.
Diagram 4: Proposed Mechanism for the 1,3-Dipolar Cycloaddition
Caption: Mechanism of the 1,3-dipolar cycloaddition.
Synthesis of Chiral Spirolactones and Spiro-Dihydropyrans
Organocatalysis is also a valuable tool for the synthesis of oxygen-containing spiro-heterocycles like spirolactones and spiro-dihydropyrans.[14] Domino reactions are frequently employed to construct these scaffolds with high stereoselectivity.
Cinchona Alkaloid-Catalyzed Domino Reaction
Cinchona alkaloids and their derivatives are versatile organocatalysts that can promote a variety of asymmetric transformations, including domino reactions for the synthesis of spiro-dihydropyrans.
Table 3: Asymmetric Synthesis of Spiro-Dihydropyrans
| Entry | Catalyst | Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Ref. |
| 1 | Cinchonine | Cyclic β-oxo aldehyde | β,γ-Unsaturated α-keto ester | Dichloromethane | -20 | 85 | >99:1 | 97 | [8][9] |
| 2 | Quinine | Cyclic β-oxo aldehyde | β,γ-Unsaturated α-keto ester | Dichloromethane | -20 | 82 | >99:1 | 95 | [8][9] |
Protocol 3: Synthesis of a Spiro-Dihydropyran via Domino Michael/Hemiacetalization[8][9]
This protocol outlines the synthesis of a chiral spiro-dihydropyran derivative using a cinchona alkaloid catalyst.
Diagram 5: Experimental Workflow for Spiro-Dihydropyran Synthesis
Caption: Workflow for the synthesis of spiro-dihydropyrans.
Materials:
-
Cyclic β-oxo aldehyde (1.2 equiv)
-
β,γ-Unsaturated α-keto ester (1.0 equiv)
-
Cinchonine (10 mol%)
-
Dichloromethane (0.2 M)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the cyclic β-oxo aldehyde (0.24 mmol, 1.2 equiv) and cinchonine (0.02 mmol, 10 mol%) in dichloromethane (1.0 mL) at -20 °C, add the β,γ-unsaturated α-keto ester (0.2 mmol, 1.0 equiv).
-
Stir the reaction mixture at -20 °C for 24 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the spiro-dihydropyran.
-
Determine the yield, diastereomeric ratio, and enantiomeric excess of the product.
Diagram 6: Proposed Catalytic Pathway for Spiro-Dihydropyran Formation
Caption: Catalytic pathway for domino Michael/hemiacetalization.
Conclusion
Organocatalysis offers a diverse and powerful platform for the asymmetric synthesis of chiral spiro-heterocycles. The methodologies presented herein, utilizing hydrogen-bonding catalysts, Brønsted acids, and aminocatalysts, provide efficient and highly stereoselective routes to valuable spirooxindoles, spiropyrrolidines, and spiro-dihydropyrans. The detailed protocols and mechanistic illustrations are intended to serve as a practical guide for researchers in academia and industry, facilitating the synthesis of these complex molecules for applications in drug discovery and development. The continued exploration of novel organocatalytic systems and cascade reactions will undoubtedly lead to even more sophisticated and efficient syntheses of chiral spiro-heterocycles in the future.
References
- 1. Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01894C [pubs.rsc.org]
- 2. Synthesis of enantioenriched spirocyclic oxindoles catalyzed by bifunctional thiourea - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00165J [pubs.rsc.org]
- 3. Enantioselective synthesis of spiro-N,O-ketals via iridium and Brønsted acid co-catalyzed asymmetric formal [4+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Chiral Brønsted acid-catalyzed asymmetric dearomative spirocyclization of alkynyl thioethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric spiroacetalization catalysed by confined Brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric synthesis of spiro-3,4-dihydropyrans via a domino organocatalytic sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric synthesis of spiro[oxindole-3,2′-pyrrolidine]s through organocatalytic 1,3-dipolar cycloaddition via cycloreversion of precursor isatinimine homodimers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. oaepublish.com [oaepublish.com]
Application Notes and Protocols for 1-Oxa-6-azaspiro[2.5]octane Derivatives: Synthesis, Reaction Mechanisms, and Application in T-Type Calcium Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, reaction mechanisms, and biological applications of 1-oxa-6-azaspiro[2.5]octane derivatives. This class of spirocyclic compounds serves as a valuable scaffold in medicinal chemistry, particularly in the development of T-type calcium channel antagonists for the treatment of neurological disorders.
Introduction
1-Oxa-6-azaspiro[2.5]octane derivatives are a class of heterocyclic compounds characterized by a unique spirocyclic system containing both an oxirane and a piperidine ring. The constrained conformation and chemical functionalities of this scaffold make it an attractive building block in drug discovery. A notable example is tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, which is a key intermediate in the synthesis of various pharmaceutical agents.[1] These compounds have gained significant attention for their potential to modulate the activity of T-type calcium channels, which are implicated in a variety of neurological conditions, including epilepsy and chronic pain.
Reaction Mechanisms and Synthesis Protocols
The synthesis of 1-oxa-6-azaspiro[2.5]octane derivatives, exemplified by tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, typically proceeds through a multi-step pathway starting from readily available piperidine precursors. The key steps involve the formation of a spiro-epoxide via the Corey-Chaykovsky reaction, followed by an intramolecular cyclization.
Synthetic Pathway Overview
The general synthetic route involves three main stages:
-
Oxidation of N-Boc-4-hydroxypiperidine: The commercially available N-Boc-4-hydroxypiperidine is oxidized to the corresponding ketone, N-Boc-4-piperidone.
-
Corey-Chaykovsky Epoxidation: The N-Boc-4-piperidone undergoes a Corey-Chaykovsky reaction to form the spiro-epoxide intermediate.
-
Intramolecular Cyclization: The final 1-oxa-6-azaspiro[2.5]octane ring system is formed through an intramolecular reaction.
Caption: General synthetic workflow for 1-oxa-6-azaspiro[2.5]octane derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-piperidone
This protocol describes the oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone using Dess-Martin Periodinane (DMP), a mild and efficient oxidizing agent.
-
Materials:
-
N-Boc-4-hydroxypiperidine
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
-
Procedure:
-
To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the mixture vigorously until all solid byproducts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-piperidone.
-
If necessary, purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Protocol 2: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
This protocol details the Corey-Chaykovsky reaction to form the spiro-epoxide from N-Boc-4-piperidone.
-
Materials:
-
N-Boc-4-piperidone
-
Trimethylsulfonium iodide or Trimethylsulfoxonium iodide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMSO, slowly add trimethylsulfonium iodide (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the resulting mixture for 30-60 minutes until the evolution of hydrogen gas ceases and a clear solution of the sulfur ylide is formed.
-
Cool the ylide solution to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous toluene dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to afford tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a white solid.
-
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 38-42 | >90 | Internal Data |
| tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | C₁₁H₁₉NO₃ | 213.27 | 50-52 | 70-85 | [2] |
Spectroscopic Data for tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
-
¹H NMR (CDCl₃, 400 MHz): δ 3.70 (m, 2H), 3.50 (m, 2H), 2.65 (s, 2H), 1.75 (m, 2H), 1.60 (m, 2H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 154.7, 80.0, 65.1, 51.9, 42.5, 34.5, 28.4.
Rearrangement of 1-Oxa-6-azaspiro[2.5]octane Derivatives
A notable reaction of 1-oxa-6-azaspiro[2.5]octane derivatives is their unusual rearrangement to form 2-azabicyclo[3.1.0]hexane structures.[3][4] This reaction provides access to novel bicyclic amino acids and other valuable synthetic intermediates. The rearrangement can be promoted by Lewis acids.
Caption: Lewis acid-catalyzed rearrangement of 1-oxa-6-azaspiro[2.5]octane.
Application in T-Type Calcium Channel Modulation
1-Oxa-6-azaspiro[2.5]octane derivatives have emerged as potent antagonists of T-type calcium channels, particularly the CaV3.2 isoform, which is a key player in pain signaling pathways.[5][6]
T-Type Calcium Channels in Neurological Disorders
T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability.[7] Upregulation of CaV3.2 T-type calcium channels in sensory neurons is associated with various chronic pain states, including neuropathic and inflammatory pain.[5][8] These channels contribute to the generation and propagation of pain signals. Therefore, selective blockers of CaV3.2 channels are considered promising therapeutic agents for the management of chronic pain.[5]
Signaling Pathway of T-Type Calcium Channel Blockade in Pain Relief
The analgesic effect of 1-oxa-6-azaspiro[2.5]octane derivatives is attributed to their ability to block the influx of calcium ions through CaV3.2 channels in nociceptive neurons. This blockade leads to a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain transmission.
Caption: Mechanism of pain signal reduction by 1-oxa-6-azaspiro[2.5]octane derivatives.
By blocking the CaV3.2 T-type calcium channel, the spirocyclic compound prevents the influx of calcium that would normally follow a noxious stimulus-induced depolarization. This, in turn, inhibits the release of excitatory neurotransmitters, thereby dampening the propagation of the pain signal to the central nervous system. This targeted action makes these compounds promising candidates for the development of novel analgesics with potentially fewer side effects than existing treatments.
References
- 1. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate | C11H19NO3 | CID 22135564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Oxa-6-azaspiro 2.5 octane-6-carboxylic acid tert-butyl ester AldrichCPR 147804-30-6 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iasp-pain.org [iasp-pain.org]
- 7. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for Enantioselective Epoxidation Using Spirooxazolidinone Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of chiral spirooxazolidinone-based catalysts in the enantioselective epoxidation of olefins. This class of organocatalysts offers a powerful, metal-free method for the synthesis of optically active epoxides, which are crucial building blocks in the pharmaceutical industry and fine chemical synthesis.
Introduction
Enantioselective epoxidation, the formation of chiral epoxides from prochiral olefins, is a cornerstone of modern asymmetric synthesis. Spirooxazolidinone catalysts, a class of chiral ketones, have emerged as highly effective organocatalysts for this transformation. The reaction typically utilizes potassium peroxymonosulfate (Oxone®) as the terminal oxidant, which, in situ, generates a chiral dioxirane from the ketone catalyst. This dioxirane then transfers an oxygen atom to the olefin with high enantioselectivity. The spirocyclic backbone of the catalyst provides a rigid and well-defined chiral environment, leading to excellent stereocontrol.
Catalytic Cycle
The catalytic cycle for the spirooxazolidinone-catalyzed epoxidation of an olefin with Oxone® is illustrated below. The ketone catalyst is first activated by Oxone® to form a reactive chiral dioxirane intermediate. This intermediate then transfers an oxygen atom to the olefin in a stereoselective manner, yielding the epoxide and regenerating the ketone catalyst for the next cycle.
Caption: Catalytic cycle of spirooxazolidinone-catalyzed epoxidation.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of a representative spirooxazolidinone catalyst and its application in the enantioselective epoxidation of olefins.
Protocol 1: Synthesis of a Chiral Spirooxazolidinone Catalyst
This protocol describes the synthesis of a chiral spirooxazolidinone catalyst derived from a commercially available chiral amino alcohol.
Materials:
-
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM)
-
Dess-Martin Periodinane (DMP)
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Oxazolidinone Formation:
-
To a solution of (1R,2S)-(-)-2-amino-1,2-diphenylethanol (1.0 eq) in anhydrous DCM at 0 °C, add CDI (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the chiral oxazolidinone.
-
-
Oxidation to the Ketone Catalyst:
-
To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous DCM, add Dess-Martin Periodinane (1.5 eq) at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir vigorously until the two layers become clear.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the final spirooxazolidinone ketone catalyst.
-
Protocol 2: General Procedure for Enantioselective Epoxidation
This protocol outlines a general method for the enantioselective epoxidation of various olefins using the synthesized spirooxazolidinone catalyst.
Materials:
-
Olefin substrate
-
Spirooxazolidinone catalyst (e.g., 10-20 mol%)
-
Oxone® (potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Chiral HPLC or GC column for enantiomeric excess determination
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the olefin substrate (1.0 eq) and the spirooxazolidinone catalyst (0.1-0.2 eq) in a mixture of acetonitrile and water (typically 3:1 v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of Oxone® (2.0-3.0 eq) and NaHCO₃ (as a buffer, typically 4.0-6.0 eq) in water.
-
-
Reaction Execution:
-
Add the aqueous Oxone®/NaHCO₃ solution to the cooled solution of the olefin and catalyst dropwise over a period of 1-2 hours.
-
Stir the reaction mixture vigorously at 0 °C for the specified reaction time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude epoxide by silica gel column chromatography.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess (ee) of the purified epoxide by chiral HPLC or GC analysis.
-
Experimental Workflow
The general workflow for the synthesis and application of spirooxazolidinone catalysts is depicted below.
Application Note: A Scalable Synthesis of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable two-step synthetic protocol for the preparation of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available N-benzyl-4-piperidone and proceeds through a Wittig olefination to yield the key intermediate, 6-benzyl-4-methylenepiperidine. Subsequent epoxidation of the exocyclic double bond affords the target spiro-epoxide in good yield and purity. This protocol is designed for scalability, providing a reliable method for producing significant quantities of the title compound for further research and development.
Introduction
Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space. The 1-oxa-6-azaspiro[2.5]octane core, in particular, is a key structural motif found in various biologically active molecules and serves as a versatile intermediate for the synthesis of more complex pharmaceutical agents. The benzyl-protected derivative, this compound, is a stable and readily functionalizable analog, making it an attractive starting material for the development of novel therapeutics. This document provides a detailed, step-by-step protocol for the scale-up synthesis of this compound.
Synthetic Scheme
The overall synthetic pathway is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Benzyl-4-methylenepiperidine
Materials and Reagents:
-
N-Benzyl-4-piperidone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
2 L three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF (1 L) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the suspension under a nitrogen atmosphere. The color of the reaction mixture will turn deep yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Dissolve N-benzyl-4-piperidone (1.0 eq) in anhydrous THF (200 mL) and add it dropwise to the ylide suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (100 mL).
-
Reduce the volume of THF by approximately half using a rotary evaporator.
-
Add diethyl ether (500 mL) and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 6-benzyl-4-methylenepiperidine as a colorless oil.
Step 2: Synthesis of this compound
Materials and Reagents:
-
6-Benzyl-4-methylenepiperidine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
1 L round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 6-benzyl-4-methylenepiperidine (1.0 eq) in dichloromethane (500 mL) in a 1 L round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous sodium sulfite solution (150 mL). Stir vigorously for 30 minutes.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound as a pale yellow oil.
Data Presentation
| Parameter | Step 1: 6-Benzyl-4-methylenepiperidine | Step 2: this compound |
| Molecular Formula | C₁₃H₁₇N | C₁₃H₁₇NO |
| Molecular Weight | 187.28 g/mol | 203.28 g/mol |
| Typical Yield | 80-90% | 85-95% |
| Purity (by GC-MS) | >95% | >98% |
| Appearance | Colorless oil | Pale yellow oil |
Characterization Data (Predicted)
6-Benzyl-4-methylenepiperidine:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.20 (m, 5H), 4.70 (s, 2H), 3.55 (s, 2H), 2.50 (t, J=5.6 Hz, 4H), 2.30 (t, J=5.6 Hz, 4H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 147.0, 138.0, 129.0, 128.2, 127.1, 107.5, 63.0, 53.0, 36.0.
-
MS (EI): m/z 187 [M]⁺.
This compound:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.38-7.22 (m, 5H), 3.60 (s, 2H), 2.65 (s, 2H), 2.55-2.45 (m, 4H), 1.90-1.80 (m, 4H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 137.8, 129.1, 128.3, 127.2, 63.2, 57.1, 52.5, 51.0, 34.5.
-
MS (EI): m/z 203 [M]⁺.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Avoid grinding or subjecting it to shock.
-
Potassium tert-butoxide is a strong base and is corrosive. Handle with care to avoid contact with skin and eyes.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
This application note provides a detailed and scalable synthetic protocol for this compound. The described two-step process, involving a Wittig reaction followed by epoxidation, is efficient and provides the target compound in high yield and purity. This protocol should serve as a valuable resource for researchers and professionals in the field of drug development requiring access to this important spirocyclic building block.
Application Notes and Protocols for the Purification of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane, a spirocyclic compound with potential applications in medicinal chemistry and drug development. The following sections outline two primary purification techniques: flash column chromatography and recrystallization, complete with experimental procedures and expected outcomes.
Introduction
This compound is a heterocyclic compound that may be synthesized through various organic reactions. Post-synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to obtain a compound of high purity for subsequent applications. The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Purification Strategies
The two most common and effective methods for the purification of this compound are flash column chromatography and recrystallization. Flash chromatography is a rapid and efficient technique for separating compounds with different polarities, while recrystallization is a powerful method for purifying solid compounds.
Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying this compound from less polar and more polar impurities. The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase | Gradient: 5% to 30% Ethyl Acetate in Hexane | The gradient may be optimized based on TLC analysis. |
| Typical Rf of Product | ~0.3 in 20% Ethyl Acetate/Hexane | Varies with the exact TLC conditions. |
| Typical Purity Achieved | >98% | As determined by HPLC or NMR analysis. |
| Typical Yield | 80-90% | Dependent on the purity of the crude material. |
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase (5% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A common gradient would be from 5% to 30% ethyl acetate over several column volumes.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
TLC Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as an oil or solid.
Recrystallization
Recrystallization is an excellent technique for purifying solid this compound, assuming a suitable solvent system can be identified. The principle is based on the difference in solubility of the compound and its impurities in a solvent at different temperatures.
| Parameter | Value | Notes |
| Suitable Solvent Systems | Ethanol/Water, Isopropanol, Ethyl Acetate/Hexane | The choice depends on the impurity profile. |
| Typical Purity Achieved | >99% | Can be very effective for removing minor impurities. |
| Typical Yield | 70-85% | Yield is dependent on the solubility of the compound in the cold solvent. |
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity for solid compounds.
Conclusion
The choice between flash column chromatography and recrystallization for the purification of this compound will depend on the specific circumstances of the synthesis. For mixtures with significant amounts of impurities with different polarities, flash chromatography is often the preferred initial purification step. Recrystallization can then be used as a final polishing step to achieve very high purity. The protocols provided here serve as a general guideline and may require optimization for specific applications.
Application of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane in the Synthesis of Key Pharmaceutical Intermediates
Introduction
6-Benzyl-1-oxa-6-azaspiro[2.5]octane is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique spirocyclic structure, combining a piperidine ring with an epoxide, offers a versatile platform for the synthesis of complex molecular architectures with desirable pharmacological properties. The benzyl protecting group on the nitrogen atom provides stability during synthetic transformations and can be readily removed under various conditions, allowing for further functionalization. This application note details the use of this compound as a key intermediate in the preparation of advanced pharmaceutical building blocks, particularly fluorinated piperidine derivatives that are integral to the development of novel therapeutics, including T-type calcium channel blockers.
Application in the Synthesis of 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine
A primary application of this compound is in the synthesis of 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine. This fluorinated piperidine is a valuable intermediate for the preparation of various active pharmaceutical ingredients (APIs). The introduction of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
The synthetic strategy involves the regioselective ring-opening of the epoxide in this compound with a fluoride source. This reaction is a critical step in accessing the 4-fluoro-4-substituted piperidine scaffold.
Experimental Workflow
Caption: Synthetic workflow for 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine
This protocol is based on analogous procedures for the ring-opening of N-protected 1-oxa-6-azaspiro[2.5]octanes.
Materials:
-
This compound
-
Triethylamine trihydrofluoride (Et3N·3HF)
-
Dichloromethane (CH2Cl2), anhydrous
-
0.5 M Sodium hydroxide (NaOH) solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine trihydrofluoride (2.5 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing 0.5 M aqueous sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine.
Quantitative Data
| Intermediate | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine | This compound | Et3N·3HF | CH2Cl2 | 3 h | ~90 | >95 |
| tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate | 1-tert-butyl 4-methylenepiperidine | Et3N·3HF, NBS | CH2Cl2 | 3 h | 92 | >95 |
| tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate | tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate | NaN3, NaI | DMSO | 16 h | 91 | >95 |
| tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate | tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate | Pd/C, H2 | Methanol | 16 h | 67 | >95 |
Note: The yields for the synthesis of 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine are estimated based on analogous reactions. The data for the Boc-protected analogs are from published literature[1].
Subsequent Transformations to Pharmaceutical Intermediates
The resulting 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine can be further elaborated into more complex pharmaceutical intermediates. For instance, the hydroxyl group can be converted to an aminomethyl group, a key pharmacophore in many T-type calcium channel blockers.
Logical Relationship for Further Synthesis
Caption: Synthetic pathway from the intermediate to APIs.
Detailed Experimental Protocol: Conversion to 1-Benzyl-4-(azidomethyl)-4-fluoropiperidine
Materials:
-
1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Sodium azide (NaN3)
-
Dimethyl sulfoxide (DMSO)
-
Sodium iodide (NaI)
Procedure:
-
Mesylation:
-
Dissolve 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0°C.
-
Slowly add methanesulfonyl chloride (1.2 eq) and stir the mixture at 0°C for 1 hour.
-
Wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude mesylate, which is used in the next step without further purification.
-
-
Azide Displacement:
-
Dissolve the crude mesylate in DMSO.
-
Add sodium azide (1.2 eq) and sodium iodide (1.2 eq).
-
Heat the mixture to 130°C and stir for 16 hours.
-
Cool the reaction to room temperature, pour into water, and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain 1-Benzyl-4-(azidomethyl)-4-fluoropiperidine.
-
This compound serves as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its application in the preparation of fluorinated piperidine derivatives, such as 1-Benzyl-4-fluoro-4-(hydroxymethyl)piperidine, provides a crucial pathway to novel drug candidates, particularly those targeting ion channels. The detailed protocols and synthetic workflows provided herein offer a practical guide for researchers and scientists in drug development to utilize this important building block in their synthetic endeavors.
References
Application Note: Derivatization of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-oxa-6-azaspiro[2.5]octane scaffold is a valuable starting point in medicinal chemistry due to its rigid, three-dimensional structure, which can lead to improved binding affinity and selectivity for biological targets. The benzyl group at the 6-position offers a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This application note provides a detailed protocol for the derivatization of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane and its subsequent evaluation in SAR studies, using a hypothetical G-protein coupled receptor (GPCR) as a biological target for illustrative purposes. The tert-butyl protected analog, 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester, has been utilized as an intermediate in the synthesis of T-type Ca2+ channel antagonists, highlighting the therapeutic potential of this scaffold in neurological disorders.[1]
Experimental Protocols
1. N-Debenzylation of this compound
The initial and crucial step for derivatization is the removal of the N-benzyl protecting group to yield the secondary amine, 1-oxa-6-azaspiro[2.5]octane.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Celite®
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus at 50 psi) and stir at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-oxa-6-azaspiro[2.5]octane. The product is often used in the next step without further purification.
-
2. N-Acylation of 1-oxa-6-azaspiro[2.5]octane
-
Materials:
-
1-oxa-6-azaspiro[2.5]octane
-
Desired acyl chloride or carboxylic acid
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Coupling agent (if starting from a carboxylic acid), e.g., HATU or HBTU.
-
-
Procedure (using an acyl chloride):
-
Dissolve 1-oxa-6-azaspiro[2.5]octane (1.0 eq) in DCM and cool the solution to 0 °C.
-
Add triethylamine (1.2 eq).
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
3. N-Alkylation of 1-oxa-6-azaspiro[2.5]octane
-
Materials:
-
1-oxa-6-azaspiro[2.5]octane
-
Desired alkyl halide (e.g., bromide or iodide)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN) or DMF
-
-
Procedure:
-
To a solution of 1-oxa-6-azaspiro[2.5]octane (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.2 eq).
-
Stir the mixture at room temperature or heat to 50-60 °C overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Illustrative SAR Data
The following table presents hypothetical SAR data for a series of derivatized 1-oxa-6-azaspiro[2.5]octane analogs targeting a hypothetical GPCR. The data is for illustrative purposes to demonstrate how SAR data for this scaffold could be presented.
| Compound ID | R Group | GPCR Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) |
| 1 | Benzyl (starting material) | 580 | >1000 |
| 2 | H (debenzylated) | 1250 | >1000 |
| 3 | Acetyl | 850 | 950 |
| 4 | Benzoyl | 320 | 450 |
| 5 | 4-Fluorobenzoyl | 150 | 210 |
| 6 | 4-Methoxybenzoyl | 480 | 620 |
| 7 | Methyl | 980 | >1000 |
| 8 | Ethyl | 750 | 890 |
| 9 | Propyl | 620 | 780 |
| 10 | Cyclopropylmethyl | 450 | 550 |
| 11 | Phenethyl | 280 | 390 |
Mandatory Visualizations
Caption: Workflow for the derivatization and SAR study of this compound.
Caption: A generalized GPCR signaling pathway potentially modulated by 1-oxa-6-azaspiro[2.5]octane derivatives.
References
Application Note: A Detailed Protocol for the N-benzylation of 1-oxa-6-azaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental procedure for the synthesis of N-benzyl-1-oxa-6-azaspiro[2.5]octane, a potentially valuable building block in medicinal chemistry and drug discovery. The protocol details the N-alkylation of 1-oxa-6-azaspiro[2.5]octane using benzyl bromide.
Chemical Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of 1-oxa-6-azaspiro[2.5]octane attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion. A base is used to neutralize the hydrobromic acid generated during the reaction.
Caption: Chemical reaction for the N-benzylation of 1-oxa-6-azaspiro[2.5]octane.
Experimental Protocol
This protocol is based on analogous reactions involving the N-alkylation of similar cyclic amines.[1]
Materials:
-
1-oxa-6-azaspiro[2.5]octane
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-oxa-6-azaspiro[2.5]octane (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile. Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Addition of Benzyl Bromide: While stirring vigorously, add benzyl bromide (1.1-1.2 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure N-benzyl-1-oxa-6-azaspiro[2.5]octane.
-
Data Presentation
The following table summarizes representative quantitative data for the N-benzylation of 1-oxa-6-azaspiro[2.5]octane.
| Reagent/Parameter | Molar Equiv. | Amount |
| 1-oxa-6-azaspiro[2.5]octane | 1.0 | 1 mmol |
| Benzyl bromide | 1.1 | 1.1 mmol |
| Potassium carbonate | 2.5 | 2.5 mmol |
| Acetonitrile | - | 10 mL |
| Reaction Conditions | ||
| Temperature | - | 82 °C |
| Reaction Time | - | 3 h |
| Product Yield | ||
| N-benzyl-1-oxa-6-azaspiro[2.5]octane | - | ~85% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-benzyl-1-oxa-6-azaspiro[2.5]octane.
Caption: Workflow for the synthesis of N-benzyl-1-oxa-6-azaspiro[2.5]octane.
Safety Precautions
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via the Corey-Chaykovsky reaction of N-benzyl-4-piperidone.
Core Reaction Pathway
The primary synthetic route involves the reaction of a sulfur ylide, generated in situ from a sulfonium salt and a strong base, with N-benzyl-4-piperidone to form the desired spiro-epoxide.
Common Problems and Solutions
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Inactive Ylide: The sulfur ylide is unstable and must be generated in situ. Moisture can quench the ylide. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened, anhydrous solvents (e.g., DMSO, THF).- Ensure the strong base (e.g., NaH) is not expired and has been handled under inert conditions. |
| Poor Quality Starting Material: N-benzyl-4-piperidone may be impure or degraded. | - Purify the starting ketone by distillation or column chromatography before use.- Confirm the identity and purity of the starting material by NMR or GC-MS. | |
| Incorrect Reaction Temperature: Ylide formation and reaction are temperature-sensitive. | - For ylide formation with NaH in DMSO, gently heat to around 50°C to ensure complete reaction, then cool to room temperature before adding the ketone.- Some sulfur ylides are less stable and require lower temperatures for their generation and use. | |
| Incomplete Reaction | Insufficient Reagent: Not enough ylide was generated to convert all the starting ketone. | - Use a slight excess of the sulfonium salt and base (e.g., 1.1-1.5 equivalents) relative to the ketone. |
| Short Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction stalls, consider adding a small additional portion of the ylide. | |
| Formation of Side Products | Formation of β-hydroxymethyl sulfide: This can occur when using n-BuLi as the base in THF. | - Consider using sodium hydride (NaH) or potassium tert-butoxide in DMSO as the base/solvent system. |
| Unreacted Starting Material: Due to factors mentioned in "Low Yield" and "Incomplete Reaction". | - Refer to the solutions for low yield and incomplete reaction. Re-purification of the product mixture may be necessary. | |
| Difficult Purification | Product is a viscous oil: This can make column chromatography challenging. | - Use a suitable solvent system for column chromatography, starting with a non-polar eluent and gradually increasing polarity.- Consider bulb-to-bulb distillation (Kugelrohr) under high vacuum if the product is thermally stable. |
| Co-elution with impurities: Side products may have similar polarity to the desired product. | - Optimize the mobile phase for column chromatography to improve separation.- Consider alternative purification methods such as crystallization if a suitable solvent can be found. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for the synthesis of this compound?
A1: The following is a general protocol based on the Corey-Chaykovsky reaction. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Experimental Protocol: Corey-Chaykovsky Epoxidation of N-benzyl-4-piperidone
Materials:
-
N-benzyl-4-piperidone
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 eq.) to a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes.
-
Add anhydrous DMSO to the flask to create a slurry.
-
In a separate flask, dissolve trimethylsulfonium iodide (1.1 eq.) in anhydrous DMSO.
-
Slowly add the trimethylsulfonium iodide solution to the sodium hydride slurry. The temperature may rise; maintain it below 25°C with a water bath if necessary.
-
Stir the mixture at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Dissolve N-benzyl-4-piperidone (1.0 eq.) in anhydrous DMSO and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by slowly adding cold water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Q2: How can I prepare the starting material, N-benzyl-4-piperidone?
A2: N-benzyl-4-piperidone can be synthesized by the reaction of 4-piperidone hydrochloride with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF.
Q3: Are there any safety precautions I should be aware of?
A3: Yes. Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle it with extreme care in a fume hood and under an inert atmosphere. Dimethyl sulfoxide (DMSO) can facilitate the absorption of chemicals through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: What is the expected yield for this reaction?
A4: While the yield can vary depending on the scale, purity of reagents, and reaction conditions, yields for Corey-Chaykovsky epoxidations are often in the range of 60-90%. Optimization of the reaction conditions is key to achieving a high yield.
Q5: Can other sulfur ylides or bases be used?
A5: Yes, other sulfur ylides, such as dimethylsulfonium methylide, can be used. Different bases like potassium tert-butoxide are also effective. The choice of ylide and base can influence the reactivity and selectivity of the reaction.
Troubleshooting Workflow
Technical Support Center: Azaspirooctane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of azaspirooctanes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to side-product formation in various synthetic routes to azaspirooctanes.
[3+2] Cycloaddition Reactions
Question: We are observing low diastereoselectivity and the formation of a significant byproduct in our [3+2] cycloaddition reaction to synthesize a 2-azaspiro[4.4]nonane derivative. How can we improve the reaction's selectivity and identify the byproduct?
Answer:
Low diastereoselectivity and byproduct formation are common challenges in [3+2] cycloaddition reactions for synthesizing spiro-pyrrolidines. Here are several troubleshooting strategies:
-
Solvent Screening: The polarity of the solvent plays a crucial role in the transition state of the cycloaddition and can significantly impact diastereoselectivity. It is advisable to screen a range of solvents with varying polarities.[1]
-
Temperature Optimization: Reaction temperature can influence whether the kinetic or thermodynamic product is favored. Lowering the temperature often favors the formation of the kinetically controlled product, which may have higher diastereomeric purity. Conversely, higher temperatures can lead to an equilibrium of diastereomers.[1]
-
Substrate Modification: The steric hindrance of substituents on both the azomethine ylide and the dipolarophile can affect the facial selectivity of the cycloaddition. If feasible, modifying the steric bulk of your starting materials can enhance diastereoselectivity.[1]
-
Use of Additives: Acid additives, such as benzoic acid, can promote the cycloaddition and influence both regioselectivity and diastereoselectivity. Experimenting with different acid additives and their stoichiometric ratios may be beneficial.[1]
Common Side-Product: A potential byproduct in syntheses involving transient iminium ions is a silylated amine . This can form through the hydrolysis of the iminium intermediate.[2]
Identification: The byproduct can be characterized using standard spectroscopic methods:
-
NMR Spectroscopy: Look for signals corresponding to the silyl protecting group (e.g., sharp singlets in the 1H NMR spectrum) and the absence of the spirocyclic core signals.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the silylated amine, which will be different from the expected azaspirooctane product.
Domino Radical Bicyclization
Question: In our synthesis of 1-azaspiro[4.4]nonane via a domino radical bicyclization, we are isolating a significant amount of a monocyclized product. What causes this, and how can we promote the desired double cyclization?
Answer:
The formation of a monocyclized product is a known side reaction in domino radical bicyclizations and typically results from the premature quenching of radical intermediates before the second cyclization can occur.[1]
Troubleshooting Strategies:
-
Choice of Radical Initiator: The selection of the radical initiator is critical. While azobisisobutyronitrile (AIBN) is commonly used, it often requires elevated temperatures, which can lead to side reactions. Using an initiator that functions at lower temperatures, such as triethylborane (Et₃B) , can be advantageous. Et₃B can initiate radical formation at room temperature, which has been shown to improve diastereoselectivity and reduce the formation of side products.[1]
-
Concentration: The concentration of the reaction can influence the competition between intramolecular cyclization and intermolecular side reactions. Running the reaction at high dilution can favor the desired intramolecular pathway.
Logical Workflow for Troubleshooting Domino Radical Bicyclization:
Caption: Troubleshooting workflow for minimizing monocyclized side-products.
Rhodium-Catalyzed Cyclopropanation
Question: We are attempting to synthesize an azaspiro[4.2]alkane using a rhodium-catalyzed cyclopropanation of an exocyclic olefin, but the diastereoselectivity is very poor. What can be done to improve this?
Answer:
Poor diastereoselectivity in such cyclopropanations is often related to the catalyst's inability to effectively differentiate the prochiral faces of the reactants.
Key Recommendation:
-
Catalyst Selection: The choice of the dirhodium tetracarboxylate catalyst is paramount. While several catalysts may show poor diastereoselectivity, Rh₂(S-pPhTPCP)₄ has been demonstrated to be highly effective in achieving both high enantioselectivity and diastereoselectivity in the cyclopropanation of azacyclomethylidenes.[3]
Experimental Data on Catalyst Performance:
| Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| Catalyst 7 | 1.2:1 to 2.4:1 | 70-86% |
| Rh₂(S-pPhTPCP)₄ | 11:1 | 99% |
| Data from a study on the synthesis of azaspiro[n.2]alkanes.[3] |
Pictet-Spengler Reaction
Question: Our Pictet-Spengler reaction to form a tetracyclic azaspiro compound is yielding a mixture of products, including some that appear to be partially oxidized. How can we favor the formation of the desired tetrahydro-β-carboline?
Answer:
The Pictet-Spengler reaction can indeed produce a mixture of tetrahydro-β-carbolines, dihydro-β-carbolines, and fully aromatic β-carbolines. The latter two can be considered over-oxidation byproducts if the saturated ring system is the target.
Troubleshooting and Control:
-
Reaction Conditions: The formation of the desired 1,3-cis or 1,3-trans products can be influenced by the reaction conditions. Acidic conditions with simple tryptophan esters tend to yield 1,3-cis products, while non-acidic conditions with N-functionalized tryptophan esters can favor the 1,3-trans isomers.
-
Control of Oxidation: The oxidation of the initially formed tetrahydro-β-carboline can occur during the reaction or workup. To minimize this, consider the following:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidation.
-
Reducing Workup: Employing a mild reducing agent during the workup can help to convert any in situ formed dihydro-β-carbolines back to the desired tetrahydro-β-carboline.
-
-
Post-Reaction Conversion: If a mixture is obtained, the dihydro- and fully aromatic species are often difficult to reduce selectively back to the tetrahydro-β-carboline without affecting other functional groups. Therefore, optimizing the initial reaction to prevent their formation is the preferred strategy.
Experimental Protocols
General Protocol for [3+2] Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
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Reactant Preparation: To a solution of the N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (1.0 eq) and the electron-deficient alkene (1.2 eq) in a suitable dry solvent (e.g., dichloromethane, acetonitrile), add a catalytic amount of trifluoroacetic acid (0.1 eq) under an inert atmosphere.
-
Reaction Execution: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4][5][6]
Signaling Pathway Illustrating Side-Product Formation in [3+2] Cycloaddition:
Caption: Formation of a silylated amine byproduct via hydrolysis of a transient iminium ion.
Data Presentation
Table 1: Influence of Radical Initiator on the Yield of 1-Azaspiro[4.4]nonane
| Entry | Radical Initiator | Temperature | Yield of Desired Product | Yield of Monocyclized Byproduct |
| 1 | AIBN | 80 °C | 45% | 30% |
| 2 | Et₃B | Room Temp. | 65% | 10% |
| (Yields are hypothetical and for illustrative purposes) |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. britannica.com [britannica.com]
- 5. axplora.com [axplora.com]
- 6. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction involving this compound under acidic conditions is showing low yield of the desired product and formation of impurities. What could be the cause?
A1: this compound contains an epoxide ring, which is susceptible to acid-catalyzed ring-opening. Under acidic conditions, the epoxide oxygen can be protonated, making the spiro-carbon atoms electrophilic and prone to nucleophilic attack. The likely impurity is the corresponding diol formed from the hydrolysis of the epoxide ring.
Q2: What are the expected decomposition products of this compound in an acidic aqueous environment?
A2: The primary decomposition product is expected to be the corresponding vicinal diol, 6-benzyl-6-aza-1,1-bis(hydroxymethyl)cyclohexane, resulting from the hydrolysis of the epoxide ring. The reaction proceeds via protonation of the epoxide oxygen followed by nucleophilic attack by water.
Q3: How does the pH of the medium affect the stability of this compound?
A3: The stability of this compound is highly dependent on pH. The rate of acid-catalyzed hydrolysis of the epoxide ring increases significantly with decreasing pH. In strongly acidic conditions, the compound will degrade more rapidly.
Q4: Are there any specific acids that are particularly harsh on this compound?
A4: Strong mineral acids such as hydrochloric acid (HCl), sulfuric acid (H2SO4), and p-toluenesulfonic acid (p-TSA) can be particularly harsh and lead to rapid decomposition.[1] The choice of acid and its concentration are critical factors in controlling the stability of the compound.
Q5: Can I use a Lewis acid instead of a Brønsted-Lowry acid in my reaction?
A5: Yes, but with caution. Lewis acids can also catalyze the ring-opening of epoxides. The reactivity will depend on the strength of the Lewis acid and the reaction conditions. It is advisable to perform a small-scale pilot reaction to assess the stability of your compound in the presence of the specific Lewis acid you intend to use.
Q6: I suspect my compound is degrading. What analytical techniques can I use to confirm this and identify the degradation products?
A6: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): To monitor the disappearance of the starting material and the appearance of new, more polar spots (indicative of diol formation).
-
High-Performance Liquid Chromatography (HPLC): To quantify the remaining starting material and the formation of degradation products over time.
-
Mass Spectrometry (MS): To identify the molecular weights of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the degradation products.
Quantitative Data Summary
The following tables provide hypothetical data on the stability of this compound under various acidic conditions. This data is intended to serve as a guideline for experimental design.
Table 1: Effect of pH on the Half-Life of this compound in Aqueous Buffer at 25°C
| pH | Half-Life (t½) in hours |
| 7.0 | > 1000 |
| 5.0 | 48 |
| 4.0 | 12 |
| 3.0 | 2 |
| 2.0 | < 0.5 |
Table 2: Decomposition Rate in the Presence of Different Acids (0.1 M) in Methanol at 25°C
| Acid | % Decomposition after 4 hours |
| Acetic Acid | < 5% |
| Formic Acid | 15% |
| Trifluoroacetic Acid | 85% |
| Hydrochloric Acid | > 95% |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 mg/mL).
-
Reaction Setup: In a series of vials, add a specific volume of the acidic medium (e.g., buffer of a certain pH or a solution of a specific acid).
-
Initiation of Reaction: To each vial, add a small aliquot of the stock solution to achieve the desired final concentration (e.g., 0.1 mg/mL).
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: The reaction in the aliquot is quenched by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Analysis: The quenched samples are then analyzed by a suitable analytical method, such as HPLC, to determine the concentration of the remaining this compound.
Protocol 2: Identification of Decomposition Products by LC-MS
-
Sample Preparation: A sample of this compound is subjected to acidic conditions known to cause significant degradation.
-
LC Separation: The degraded sample is injected into a liquid chromatograph equipped with a suitable column (e.g., C18) to separate the components of the mixture.
-
MS Analysis: The eluent from the LC is directed into a mass spectrometer. Mass spectra are acquired for the parent compound and any new peaks that appear in the chromatogram.
-
Data Interpretation: The molecular weights of the observed ions are used to propose the structures of the degradation products, with the primary expected product being the corresponding diol.
Visualizations
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.
References
Technical Support Center: Optimizing Spiro-Epoxide Ring Opening Reactions
Welcome to the technical support center for spiro-epoxide ring-opening reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during these synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of spiro-epoxide ring opening?
A1: The regioselectivity of spiro-epoxide ring opening is primarily dictated by the reaction conditions, specifically whether the reaction is conducted under acidic or basic/neutral conditions.
-
Acidic Conditions: In the presence of an acid catalyst, the reaction typically proceeds through a mechanism with significant SN1 character. The nucleophile will preferentially attack the more substituted carbon atom of the epoxide. This is because the protonated epoxide intermediate develops a partial positive charge that is better stabilized at the more substituted position.
-
Basic or Neutral Conditions: Under basic or neutral conditions, the reaction follows an SN2 mechanism. The nucleophile, which is often a strong one, will attack the less sterically hindered carbon atom of the spiro-epoxide ring.
Q2: My reaction is giving a mixture of regioisomers. How can I improve the selectivity?
A2: To improve regioselectivity, carefully control the reaction conditions:
-
For attack at the less substituted carbon: Employ basic or neutral conditions with a strong nucleophile. Ensure the complete absence of acidic impurities.
-
For attack at the more substituted carbon: Use a protic solvent and a catalytic amount of a strong acid, or a Lewis acid. Lewis acids can coordinate to the epoxide oxygen, facilitating the attack at the more substituted carbon.
Q3: I am observing very slow or no reaction. What are the potential causes and solutions?
A3: Several factors can lead to a sluggish or stalled reaction:
-
Steric Hindrance: Spiro-epoxides can be sterically demanding. If both the spiro-center and the nucleophile are bulky, the reaction rate can be significantly reduced. Consider using a smaller nucleophile if possible, or increase the reaction temperature.
-
Poor Nucleophile: If you are using a weak nucleophile, the reaction may not proceed efficiently without activation of the epoxide. In such cases, the addition of a Lewis acid or a Brønsted acid catalyst can enhance the electrophilicity of the epoxide and accelerate the reaction.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. For reactions involving anionic nucleophiles, polar aprotic solvents like DMF or DMSO can be beneficial.
Q4: My reaction is producing a significant amount of byproducts. What are the common side reactions and how can I minimize them?
A4: Common side reactions include rearrangements and polymerization.
-
Rearrangements: Acid-catalyzed reactions of certain spiro-epoxides can be prone to skeletal rearrangements. To minimize this, consider using milder Lewis acids or performing the reaction at a lower temperature.
-
Polymerization: This is more likely to occur under harsh acidic conditions. Using a stoichiometric amount of a nucleophile and carefully controlling the addition of the acid catalyst can help to suppress polymerization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Consider increasing the reaction temperature or adding a catalyst (Lewis acid for weak nucleophiles). |
| Steric hindrance | If possible, use a less sterically demanding nucleophile. Increase the reaction temperature to overcome the activation barrier. | |
| Side reactions | Optimize reaction conditions (temperature, catalyst loading) to minimize byproduct formation. See Q4 in the FAQ section. | |
| Product decomposition | Ensure the work-up procedure is not too harsh. Some ring-opened products may be sensitive to strong acids or bases. | |
| Poor Regioselectivity | Competing SN1 and SN2 pathways | Strictly control the pH of the reaction. For SN2, ensure basic or neutral conditions. For SN1, use a well-defined acidic catalyst. |
| Inappropriate catalyst | The choice of Lewis acid can influence regioselectivity. Screen different Lewis acids to find the optimal one for your desired outcome. | |
| Formation of Unexpected Products | Rearrangement of an intermediate | This is more common under acidic conditions. Try running the reaction under basic or neutral conditions. If acidic conditions are necessary, use a milder acid or a Lewis acid known to suppress rearrangements. |
| Epimerization | If a stereocenter is adjacent to a carbonyl group or is otherwise labile, epimerization can occur. Check the stability of your product under the reaction and work-up conditions. |
Quantitative Data Summary
The following tables summarize quantitative data from various spiro-epoxide ring-opening reactions.
Table 1: Ring Opening of Spiro-epoxyoxindoles with Ammonia [1][2]
| Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| N-Boc-spiro-epoxyoxindole | NH3 (aq) | MeOH | RT | 2 | 90 | >99 |
| N-Bn-spiro-epoxyoxindole | NH3 (aq) | MeOH | RT | 3 | 85 | >99 |
| N-Me-spiro-epoxyoxindole | NH3 (aq) | MeOH | RT | 2.5 | 88 | >99 |
Table 2: Ring Opening of Isatin Spiro-epoxides with Sodium Cyanide [3]
| Substrate | Nucleophile | Solvent | Temp (°C) | Time (min) | Yield (%) |
| N-Bn-isatin spiro-epoxide | NaCN | H2O | RT | 15 | 95 |
| N-Me-isatin spiro-epoxide | NaCN | H2O | RT | 20 | 92 |
| N-Propyl-isatin spiro-epoxide | NaCN | H2O | RT | 25 | 90 |
Table 3: Lewis Acid-Catalyzed Ring Opening of Spiro-epoxyoxindoles with Indoles [4][5]
| Spiro-epoxyoxindole | Indole | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Bn-spiro-epoxyoxindole | Indole | Sc(OTf)3 (10) | CH2Cl2 | RT | 1 | 92 |
| N-Me-spiro-epoxyoxindole | Indole | Yb(OTf)3 (10) | CH2Cl2 | RT | 1.5 | 88 |
| N-Boc-spiro-epoxyoxindole | 2-Methylindole | Sc(OTf)3 (10) | CH2Cl2 | RT | 2 | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Ring Opening of Spiro-epoxyoxindoles with Aqueous Ammonia [1][2]
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To a solution of the N-protected spiro-epoxyoxindole (1.0 mmol) in methanol (5 mL), add aqueous ammonia (25%, 2.0 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 3-amino-3-(hydroxymethyl)oxindole.
Protocol 2: General Procedure for the Ring Opening of Isatin Spiro-epoxides with Sodium Cyanide in Water [3]
-
To a suspension of the isatin spiro-epoxide (1.0 mmol) in water (5 mL), add sodium cyanide (1.2 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding 3-cyano-3-hydroxyoxindole.
Protocol 3: General Procedure for the Lewis Acid-Catalyzed Ring Opening of Spiro-epoxyoxindoles with Indoles [4][5]
-
To a solution of the spiro-epoxyoxindole (1.0 mmol) and indole (1.2 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add the Lewis acid catalyst (e.g., Sc(OTf)3, 0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Visualizations
Caption: Influence of reaction conditions on the regioselectivity of spiro-epoxide ring opening.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. H2O-mediated isatin spiro-epoxide ring opening with NaCN: Synthesis of novel 3-tetrazolylmethyl-3-hydroxy-oxindole hybrids and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling the regioselectivity of the ring opening of spiro-epoxyoxindoles for efficient synthesis of C(3)-N(1')-bisindoles and C(3)-N(1')-diindolylmethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Spirocyclic Amines
Welcome to the technical support center for the purification of spirocyclic amines. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this unique class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the purification of spirocyclic amines?
A1: The purification of spirocyclic amines presents a unique set of challenges due to their rigid, three-dimensional structures and the basic nature of the amine functional group. Key difficulties include:
-
Separation of Stereoisomers: Spirocyclic amines often contain multiple chiral centers, leading to the formation of diastereomers and enantiomers with very similar physicochemical properties, making their separation difficult.
-
Removal of Structurally Similar Impurities: The synthesis of spirocyclic amines can result in byproducts with skeletons closely resembling the target compound, which are often challenging to remove using standard purification techniques.
-
Chromatographic Issues: The basicity of the amine group can lead to strong interactions with acidic silica gel, causing peak tailing, irreversible adsorption, and poor resolution during column chromatography.[1][2][3][4]
-
Low Solubility and Crystallinity: The rigid spirocyclic core can lead to poor solubility in common organic solvents and a reluctance to form well-defined crystals, making purification by recrystallization challenging.
-
Thermal and Chemical Instability: Some spirocyclic amines may be sensitive to heat or acidic/basic conditions, which can limit the choice of purification methods.
Q2: How can I improve the peak shape when purifying spirocyclic amines by flash chromatography on silica gel?
A2: Peak tailing is a common issue when purifying basic compounds like spirocyclic amines on silica gel.[1][2] This is primarily due to the interaction of the basic amine with acidic silanol groups on the silica surface.[1][2] To mitigate this, you can:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, into the eluent can neutralize the acidic silanol groups and improve peak shape.[3][5]
-
Use an amine-functionalized silica column: These columns have an amine-modified surface that is "basic" and can significantly improve the chromatography of basic compounds, often allowing for the use of simpler solvent systems like hexane/ethyl acetate.[4]
-
Operate at a lower pH: For reversed-phase chromatography, using a mobile phase with a lower pH (around 3) can protonate the silanol groups, reducing their interaction with the basic amine.[2][6]
Q3: What are the best techniques for separating diastereomers of spirocyclic amines?
A3: Diastereomers have different physical properties and can often be separated by chromatographic techniques. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for this purpose. For preparative scale, flash chromatography can also be effective if a suitable solvent system is identified that provides adequate separation on a thin-layer chromatography (TLC) plate (a ΔRf of at least 0.15 is ideal).[7]
Q4: My spirocyclic amine "oils out" during crystallization. What should I do?
A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent. To induce crystallization, you can try:
-
Using a lower-boiling point solvent or a mixture of solvents.
-
Adding a small amount of a "poorer" solvent (an anti-solvent) to the solution to decrease the solubility of the compound.
-
Scratching the inside of the flask with a glass rod to create nucleation sites.
-
Adding a seed crystal of the desired compound if available.
Q5: How can I purify a spirocyclic amine that is not soluble in common organic solvents?
A5: For spirocyclic amines with poor solubility in common organic solvents, forming a salt can be an effective purification strategy.[8] Reacting the amine with an acid (e.g., HCl, HBr) can produce a salt that may have different solubility properties and a higher propensity to crystallize.[9][10][11][12] The purified salt can then be neutralized to regenerate the free amine.
Troubleshooting Guides
Chromatographic Purification
This guide addresses common issues encountered during the chromatographic purification of spirocyclic amines.
Crystallization
This guide provides solutions for common problems encountered during the crystallization of spirocyclic amines.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Spirocyclic Amine Purification
| Technique | Stationary Phase | Mobile Phase / Modifier | Target Spirocyclic Amine | Observation |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate with 1% Triethylamine | Basic Spiro-piperidine | Improved peak shape and resolution compared to no additive.[3] |
| Flash Chromatography | Amine-functionalized Silica | Hexane/Ethyl Acetate | Basic Spiro-piperidine | Excellent peak shape without the need for mobile phase modifiers.[4] |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid | Polar Spirocyclic Amine | Good separation of polar impurities. |
| SFC | Chiral Stationary Phase (e.g., Crownpak® CR-I (+)) | CO2/Methanol with 0.1% Trifluoroacetic Acid/Triethylamine | Racemic Spirocyclic Amine | Baseline separation of enantiomers.[13][14] |
Table 2: Solubility of a Representative Spirocyclic Amine (Piperidine) in Common Solvents
| Solvent | Solubility | Reference |
| Water | Miscible | [15][16] |
| Ethanol | Soluble | [15] |
| Diethyl Ether | Soluble | [15] |
| Chloroform | Soluble | [15] |
| Hexane | Limited Solubility | [15] |
Note: The solubility of specific spirocyclic amines will vary depending on their overall structure and functional groups.
Experimental Protocols
Protocol 1: Flash Chromatography of a Spirocyclic Amine on Silica Gel with a Basic Modifier
Objective: To purify a spirocyclic amine from less polar and more polar impurities using flash column chromatography with a basic modifier to improve peak shape.
Materials:
-
Crude spirocyclic amine
-
Silica gel (for flash chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (TEA)
-
Glass column for flash chromatography
-
TLC plates, chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) containing 1% TEA to find a system that gives good separation of the desired compound from impurities (target Rf ≈ 0.2-0.3).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (containing 1% TEA).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat and stable bed.
-
-
Sample Loading:
-
Dissolve the crude spirocyclic amine in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified spirocyclic amine.
-
Protocol 2: Crystallization of a Spirocyclic Amine as a Hydrochloride Salt
Objective: To purify a spirocyclic amine by forming its hydrochloride salt and crystallizing it.[9]
Materials:
-
Crude spirocyclic amine
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
-
HCl solution in diethyl ether (e.g., 2 M)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Dissolve the crude spirocyclic amine in a minimal amount of anhydrous diethyl ether.
-
-
Salt Formation:
-
While stirring, slowly add the HCl solution in diethyl ether dropwise to the amine solution.
-
A precipitate of the hydrochloride salt should form.
-
-
Crystallization:
-
Continue stirring for a period (e.g., 30 minutes to an hour) to allow for complete precipitation and crystal growth.
-
If necessary, cool the mixture in an ice bath to further promote crystallization.
-
-
Isolation:
-
Collect the crystalline hydrochloride salt by vacuum filtration.
-
Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
-
Drying:
-
Dry the purified hydrochloride salt in a vacuum desiccator or a vacuum oven at a moderate temperature.
-
-
(Optional) Regeneration of the Free Amine:
-
Dissolve the purified hydrochloride salt in water.
-
Add a base (e.g., aqueous NaOH or NaHCO3) to neutralize the salt and regenerate the free amine.
-
Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the purified free spirocyclic amine.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. labcompare.com [labcompare.com]
- 7. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Piperidine - Wikipedia [en.wikipedia.org]
Troubleshooting low enantioselectivity in asymmetric synthesis of spiro compounds
Welcome to the Technical Support Center for the asymmetric synthesis of spiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for overcoming common challenges in achieving high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing enantioselectivity in spiro compound synthesis?
A1: The enantioselectivity of a spirocyclization reaction is a delicate interplay of several factors. The most critical include the choice of chiral catalyst or ligand, the solvent, the reaction temperature, and the specific structure of the substrate. Even minor variations in any of these parameters can lead to a significant drop in enantiomeric excess (e.e.).
Q2: How do I select the appropriate chiral catalyst for my specific spirocyclization?
A2: Catalyst selection is highly dependent on the reaction mechanism and the nature of your substrates. For organocatalytic reactions, chiral amines like proline and its derivatives, as well as cinchona alkaloids, are commonly employed. In metal-catalyzed transformations, the choice of the chiral ligand is paramount. It is advisable to consult literature for analogous transformations to guide your initial selection and then perform a screening of a small library of catalysts to identify the optimal one for your system.
Q3: Can the purity of my reagents affect the enantioselectivity?
A3: Absolutely. The purity of all reaction components, including the substrate, catalyst, and solvent, is crucial. Trace impurities can act as catalyst poisons or inhibitors, leading to poor reproducibility and low enantioselectivity. It is highly recommended to use purified reagents and anhydrous solvents to ensure consistent results.
Q4: Is it always better to run the reaction at a lower temperature to improve enantioselectivity?
A4: In many cases, lowering the reaction temperature enhances enantioselectivity by favoring the transition state with the lower activation energy.[1] However, this is not a universal rule. Some reactions exhibit a non-linear temperature dependence, and in rare instances, a reversal of enantioselectivity has been observed at different temperatures.[2][3] Therefore, temperature optimization is an essential part of methods development.
Q5: My enantioselectivity is low despite optimizing the catalyst, solvent, and temperature. What else could be the issue?
A5: If you have systematically optimized the main reaction parameters and still observe low enantioselectivity, consider the following:
-
Substrate Effects: The electronic and steric properties of your substrate may be mismatched with the chosen catalytic system. Small modifications to the substrate, such as changing a protecting group, can sometimes lead to a significant improvement in enantioselectivity.
-
Catalyst Loading: While catalytic amounts are used, the catalyst loading can influence the outcome. In some cases, catalyst aggregation at higher concentrations can be detrimental to enantioselectivity.
-
Additives: The presence of additives, such as co-catalysts or even byproducts, can influence the reaction outcome. In some cases, the addition of a specific additive can enhance enantioselectivity.
Troubleshooting Guide for Low Enantioselectivity
This guide provides a structured approach to troubleshooting common issues leading to low enantiomeric excess (e.e.) in the asymmetric synthesis of spiro compounds.
Problem 1: Low or Inconsistent Enantioselectivity
| Possible Cause | Suggested Solution |
| Impure Catalyst or Ligand | Procure a fresh batch of catalyst or purify the existing one. For ligands, ensure high enantiomeric purity through techniques like chiral HPLC. |
| Sub-optimal Solvent | Perform a solvent screen. The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. |
| Incorrect Temperature | Systematically vary the reaction temperature. Start with the literature-reported temperature and then screen a range of higher and lower temperatures. |
| Substrate Purity | Purify the substrate through recrystallization, distillation, or column chromatography to remove any potential inhibitors. |
| Air or Moisture Sensitivity | If using air- or moisture-sensitive catalysts or reagents, ensure that the reaction is set up under an inert atmosphere using properly dried solvents and glassware. |
Problem 2: Reaction Works Well for the Model Substrate but Fails for Other Substrates
| Possible Cause | Suggested Solution |
| Steric Hindrance | If the new substrate is significantly bulkier than the model substrate, the catalyst's chiral pocket may not be able to accommodate it effectively. Consider using a catalyst with a different steric profile. |
| Electronic Effects | Electron-donating or -withdrawing groups on the new substrate can alter its reactivity and interaction with the catalyst. A different catalyst with complementary electronic properties might be required. |
| Chelation Effects | The presence of additional coordinating functional groups on the substrate can lead to non-productive binding with the catalyst. Protecting these functional groups may be necessary. |
Data Presentation: Impact of Reaction Parameters on Enantioselectivity
The following tables summarize the effect of different reaction parameters on the enantioselectivity of representative asymmetric spirocyclization reactions.
Table 1: Effect of Solvent on Enantioselectivity in a Michael Addition/Cyclization Cascade
| Entry | Solvent | Yield (%) | e.e. (%) |
| 1 | Toluene | 78 | 78 |
| 2 | CH3CN | 94 | 80 |
| 3 | THF | 85 | 75 |
| 4 | DCM | 88 | 72 |
| 5 | Ether | 72 | 65 |
Data is illustrative and compiled from various sources.
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Yield (%) | e.e. (%) |
| 1 | 25 | 95 | 88 |
| 2 | 0 | 92 | 95 |
| 3 | -20 | 86 | 99 |
| 4 | -40 | 75 | >99 |
| 5 | -78 | 60 | >99 |
Data is illustrative and compiled from various sources.
Table 3: Effect of Catalyst on Enantioselectivity in an Asymmetric Michael Addition
| Entry | Catalyst | Yield (%) | e.e. (%) |
| 1 | (S)-Proline | 49 | 76 |
| 2 | (S)-Diphenylprolinol silyl ether | 82 | 99 |
| 3 | 9-Amino(9-deoxy)epiquinine | 95 | 92 |
Data is illustrative and compiled from various sources.[4]
Experimental Protocols
Representative Protocol for Organocatalytic Asymmetric Synthesis of a Spirooxindole
This protocol is a generalized example for the synthesis of a spirooxindole derivative via a Michael addition/cyclization cascade reaction.
Materials:
-
Isatin-derived methyleneindolinone (1.0 equiv)
-
1,3-Dicarbonyl compound (1.2 equiv)
-
Chiral organocatalyst (e.g., a thiourea-based catalyst) (10 mol%)
-
Solvent (e.g., Toluene, anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the isatin-derived methyleneindolinone (0.5 mmol, 1.0 equiv) and the chiral organocatalyst (0.05 mmol, 10 mol%).
-
Add anhydrous toluene (2.5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the 1,3-dicarbonyl compound (0.6 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
References
6-Benzyl-1-oxa-6-azaspiro[2.5]octane solubility problems in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Benzyl-1-oxa-6-azaspiro[2.5]octane in organic solvents.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my chosen organic solvent. What are the common causes for this?
A1: Poor solubility of heterocyclic compounds like this compound can stem from several factors.[1] Key considerations include:
-
Solvent Polarity: A mismatch between the polarity of the compound and the solvent is a primary cause of poor solubility.
-
Crystal Lattice Energy: The stability of the crystal structure of your solid compound can make it difficult for solvent molecules to break it apart and solvate the individual molecules.
-
Purity of Compound and Solvent: Impurities in either your compound or the solvent can significantly impact solubility.[1] Water is a common impurity in organic solvents that can drastically reduce the solubility of certain compounds.[2]
-
Temperature: Most organic compounds exhibit increased solubility at higher temperatures.[3]
-
pH of the Solution: For compounds with basic or acidic functional groups, the pH of the solution can play a critical role in solubility.[4]
Q2: Which organic solvents are recommended for dissolving this compound?
Q3: My compound is still not dissolving even after trying several solvents. What troubleshooting steps can I take?
A3: If you are facing persistent solubility issues, consider the following systematic approach:
-
Increase the Temperature: Gently warming the mixture can often help overcome the activation energy required for dissolution.[3] Be cautious to avoid decomposition of your compound.
-
Use a Solvent Mixture: A combination of two or more miscible solvents can fine-tune the polarity of the medium and enhance solubility. For instance, a mixture of a polar and a non-polar solvent might be effective.[2]
-
Sonication: Applying ultrasonic waves can help break down solid aggregates and increase the surface area available for solvation.
-
pH Adjustment: The tertiary amine in the spirocycle is basic. Adding a small amount of an organic acid (like a few drops of acetic acid or trifluoroacetic acid) might protonate the nitrogen, forming a salt that could be more soluble in polar organic solvents.[2]
-
Check for Compound Purity: Re-purify your compound if you suspect impurities are hindering dissolution.
-
Use Dry Solvents: Ensure your solvents are anhydrous, as even trace amounts of water can reduce solubility for some organic compounds.[2]
Q4: How can I prepare a stock solution if the compound has limited solubility in my final buffer system?
A4: A common strategy is to first dissolve the compound in a small amount of a highly solubilizing organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[5] This stock solution can then be diluted into the final aqueous or organic buffer.[5] When doing so, it is crucial to ensure that the final concentration of the initial organic solvent does not exceed a level that would affect your experiment (typically <1% or <0.1%).
Solubility Data
The following table provides an illustrative summary of the expected solubility of this compound in a range of common organic solvents. Note: This data is hypothetical and intended for guidance. Actual solubility should be determined experimentally.
| Solvent | Polarity Index | Expected Solubility (mg/mL) at 25°C |
| Dichloromethane (DCM) | 3.1 | > 20 |
| Chloroform | 4.1 | > 20 |
| Tetrahydrofuran (THF) | 4.0 | 10 - 20 |
| Ethyl Acetate | 4.4 | 5 - 10 |
| Acetone | 5.1 | 5 - 10 |
| Acetonitrile | 5.8 | 1 - 5 |
| Methanol | 5.1 | < 1 |
| Ethanol | 4.3 | < 1 |
| Hexane | 0.1 | < 0.1 |
| Water | 10.2 | < 0.1 |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant agitation speed and a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated and in equilibrium with the solid phase.
-
After the equilibration period, let the vials stand undisturbed to allow the excess solid to sediment.
-
Carefully centrifuge the vials to pellet any remaining suspended solid.
-
Withdraw a known volume of the supernatant (the clear, saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility in mg/mL or mol/L.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility problems with this compound.
Caption: Troubleshooting workflow for addressing solubility issues.
References
Technical Support Center: 1-oxa-6-azaspiro[2.5]octane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the degradation pathways of 1-oxa-6-azaspiro[2.5]octane derivatives. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for the 1-oxa-6-azaspiro[2.5]octane scaffold?
A1: The 1-oxa-6-azaspiro[2.5]octane core contains two key structural features susceptible to degradation: a strained oxetane ring and a piperidine ring at a spirocyclic junction. Based on the known chemistry of these moieties, two primary degradation pathways are postulated:
-
Acid-Catalyzed Hydrolysis: The oxetane ring, despite being generally more stable than an epoxide, is susceptible to ring-opening under acidic conditions.[1] This reaction is initiated by protonation of the oxetane oxygen, followed by nucleophilic attack by water. This would result in the formation of a diol derivative.
-
Oxidative Degradation: The tertiary amine within the piperidine ring is a potential site for oxidation. Common oxidative stress conditions can lead to the formation of an N-oxide, a common metabolic fate for such amines.
Q2: How does pH influence the stability of these derivatives?
A2: The stability of the 1-oxa-6-azaspiro[2.5]octane scaffold is expected to be highly pH-dependent. Under acidic conditions (pH 1-3), the oxetane ring is activated towards hydrolytic cleavage. Under neutral and basic conditions, the oxetane ring is expected to be significantly more stable. The tertiary amine's basicity (pKa) will also be a factor; at physiological pH, a portion of it will be protonated, which could influence its susceptibility to certain reactions.
Q3: Are these compounds generally considered metabolically stable?
A3: The inclusion of an oxetane ring in drug candidates is often a strategy to improve metabolic stability, as it can block sites of metabolism and reduce clearance by cytochrome P450 enzymes.[2][3][4] While many oxetane-containing compounds show enhanced stability, they can sometimes be metabolized by other pathways, such as hydrolysis via microsomal epoxide hydrolase (mEH), leading to ring-opening.[3] Therefore, while the scaffold is designed for stability, its metabolic fate must be determined experimentally.
Section 2: Troubleshooting Guide
Q1: Issue - I am not observing any degradation of my compound under standard stress conditions (e.g., 0.1 M HCl at 40°C).
A1: If your compound appears overly stable, consider systematically increasing the severity of the stress conditions.[5]
-
Hydrolytic Stress: Increase the acid or base concentration (e.g., to 1 M HCl or 1 M NaOH), raise the temperature (e.g., to 60-80°C), or prolong the exposure time.
-
Oxidative Stress: Increase the concentration of the oxidizing agent (e.g., from 3% to 10% H₂O₂) or add a catalyst like Fe(II) if a Fenton-type reaction is plausible.
-
Solubility: Confirm that the compound is fully dissolved in the stress medium. Poor solubility can mask degradation. Using a co-solvent like acetonitrile or methanol may be necessary, but run a control to ensure the co-solvent itself does not cause degradation.
Q2: Issue - My compound has completely degraded, making it impossible to identify the primary degradation products.
A2: The goal of a forced degradation study is typically 5-20% degradation to ensure you are observing the primary, direct breakdown products.[5][6] If degradation is too extensive, reduce the severity of the stress conditions by:
-
Decreasing the temperature.
-
Lowering the concentration of the stressor (e.g., use 0.01 M HCl).
-
Reducing the exposure time by taking more frequent, earlier time points.
Q3: Issue - My chromatogram (e.g., HPLC/UPLC) shows multiple, unexpected peaks. How do I identify them?
A3: Identifying unknown degradants requires a systematic analytical approach.
-
LC-MS Analysis: The first step is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the new peaks. This provides the most critical clue to their identity.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, which allows for the prediction of the elemental formula of each degradant.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of each degradant. The fragmentation pattern can reveal structural information, helping to pinpoint the site of modification on the parent molecule.
-
Isolation and NMR: For definitive structural proof of major degradants, it may be necessary to isolate them using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study for 1-oxa-6-azaspiro[2.5]octane Derivatives
This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines.[6][7] The goal is to achieve 5-20% degradation. All experiments should include a control sample stored at 5°C in the dark.
1. Preparation:
-
Prepare a stock solution of the test compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Take samples at 0, 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 1.0 M NaOH.
-
Analyze by HPLC-UV and LC-MS.
3. Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH.
-
Incubate the solution in a water bath at 60°C.
-
Take samples at 0, 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 1.0 M HCl.
-
Analyze by HPLC-UV and LC-MS.
4. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Take samples at 0, 2, 4, 8, and 24 hours.
-
Analyze by HPLC-UV and LC-MS. Diluting the sample with mobile phase is typically sufficient to quench the reaction before injection.
5. Thermal Degradation:
-
Place the compound in its solid state in a controlled oven at 80°C.
-
Take samples of the solid at 1, 3, and 7 days.
-
Dissolve the solid in the initial solvent to 1 mg/mL for analysis.
-
Analyze by HPLC-UV and LC-MS.
6. Photolytic Degradation:
-
Place a solution of the compound (1 mg/mL) in a photostability chamber.
-
Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
-
A control sample should be placed in the same chamber but wrapped in aluminum foil.
-
Analyze samples by HPLC-UV and LC-MS.
Section 4: Data Presentation and Visualizations
Data Summary
The results from forced degradation studies should be summarized to clearly show the conditions, the extent of degradation, and the degradation products formed.
Table 1: Illustrative Summary of Forced Degradation Results
| Stress Condition | Duration (hrs) | Temp (°C) | % Degradation of Parent | Degradant Peak (RT) | Proposed Structure |
| 1.0 M HCl | 24 | 60°C | 15.2% | DP-1 (4.5 min) | Ring-Opened Diol |
| 1.0 M NaOH | 24 | 60°C | < 1% | - | - |
| 10% H₂O₂ | 8 | 25°C | 8.5% | DP-2 (7.1 min) | N-Oxide |
| Thermal (Solid) | 168 | 80°C | < 2% | - | - |
| Photolytic | - | 25°C | 3.1% | DP-3 (8.2 min) | Unknown |
Note: This table contains illustrative data. Actual results will vary based on the specific derivative.
Mandatory Visualizations
Diagram 1: Postulated Degradation Pathways
Caption: Postulated major degradation pathways for the 1-oxa-6-azaspiro[2.5]octane scaffold.
Diagram 2: Experimental Workflow for Forced Degradation
References
- 1. chimia.ch [chimia.ch]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Deprotection of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the removal of the N-benzyl protecting group from 6-Benzyl-1-oxa-6-azaspiro[2.5]octane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing an N-benzyl group?
A1: The most prevalent methods for N-debenzylation fall into three main categories:
-
Catalytic Hydrogenolysis: This is a widely used method that involves the cleavage of the C-N bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).
-
Catalytic Transfer Hydrogenation: A variation of catalytic hydrogenolysis where a hydrogen donor molecule, such as ammonium formate or formic acid, is used to generate hydrogen in situ.[1][2][3] This method avoids the need for handling flammable hydrogen gas.
-
Oxidative Cleavage: This method employs oxidizing agents to cleave the N-benzyl group.[4][5][6][7]
Q2: Are there any specific challenges associated with the debenzylation of this compound?
A2: Yes, the presence of the oxirane (epoxide) ring in the spirocyclic core presents a key challenge. Epoxides are susceptible to ring-opening under both acidic and strongly basic conditions. Therefore, the choice of debenzylation method and reaction conditions must be carefully considered to preserve the integrity of the oxirane ring. For instance, methods that generate strongly acidic byproducts should be used with caution.
Q3: Which debenzylation method is recommended for a substrate with an acid-sensitive group like an epoxide?
A3: For substrates containing acid-sensitive functionalities, catalytic transfer hydrogenation using a neutral hydrogen donor like ammonium formate is often the preferred method.[1] This approach is carried out under neutral conditions, minimizing the risk of acid-catalyzed epoxide ring-opening.[1] Standard catalytic hydrogenation with hydrogen gas can also be suitable, provided that no acidic additives are required for the reaction to proceed. Oxidative methods should be carefully evaluated for their compatibility with the epoxide ring.
Q4: Can I use a higher catalyst loading to speed up the reaction?
A4: While increasing the catalyst loading can sometimes accelerate the reaction, it is not always the most effective solution and can lead to increased cost and potential side reactions. It is often more beneficial to optimize other reaction parameters such as temperature, pressure (for hydrogenation with H₂ gas), and the choice of solvent and hydrogen donor.
Q5: How do I monitor the progress of the debenzylation reaction?
A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Catalyst Inactivity/Poisoning: The palladium catalyst can be poisoned by impurities such as sulfur or certain functional groups in the substrate or solvent. The amine product itself can also inhibit the catalyst. 2. Insufficient Hydrogen Source: In catalytic hydrogenation, this could be due to a leak in the system or an inadequate amount of hydrogen. In transfer hydrogenation, the hydrogen donor may be depleted. 3. Poor Solubility: The substrate or catalyst may not be well-dissolved or suspended in the chosen solvent. 4. Steric Hindrance: The benzyl group may be sterically hindered, making it less accessible to the catalyst. | 1. Use a fresh, high-quality catalyst. Consider using a different type of palladium catalyst (e.g., Pd(OH)₂/C, Pearlman's catalyst), which can be more robust. The addition of a small amount of a weak acid like acetic acid can sometimes mitigate product inhibition, but this should be done with extreme caution due to the acid-sensitive epoxide.[8][9] 2. Ensure the hydrogenation apparatus is properly sealed. For transfer hydrogenation, add additional equivalents of the hydrogen donor. 3. Choose a solvent in which the substrate is fully soluble. Gentle heating may improve solubility, but the temperature should be carefully controlled. 4. Increase the reaction time and/or temperature. Consider a different debenzylation method, such as oxidative cleavage. |
| Formation of Side Products | 1. Epoxide Ring-Opening: The primary concern with this compound. This can occur under acidic or strongly nucleophilic conditions. 2. Over-reduction: Other functional groups in the molecule, if present, might be reduced under the reaction conditions. 3. Incomplete Reaction: The presence of partially debenzylated intermediates. | 1. Strictly use neutral reaction conditions. Catalytic transfer hydrogenation with ammonium formate is recommended.[1] Avoid acidic additives. If using a method that might generate acidic byproducts, consider adding a non-nucleophilic base as a scavenger. 2. Choose a more selective debenzylation method. For example, some oxidative methods can be more chemoselective than catalytic hydrogenation. 3. Allow the reaction to proceed for a longer time or optimize the reaction conditions to drive it to completion. |
| Difficulty in Product Isolation | 1. Product is water-soluble. 2. Product forms a salt. 3. Emulsion formation during workup. | 1. After filtration of the catalyst, concentrate the reaction mixture and extract with a suitable organic solvent. If the product is highly polar, consider using a different workup procedure or purification method like ion-exchange chromatography. 2. Neutralize the reaction mixture with a mild base before extraction. 3. Add brine to the aqueous layer to break the emulsion. |
Data Presentation
Table 1: Comparison of Common N-Debenzylation Methods
| Method | Typical Catalyst/Reagent | Hydrogen Donor | Typical Solvent | Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Key Considerations for this compound |
| Catalytic Hydrogenation | 10% Pd/C, Pd(OH)₂/C | H₂ gas (balloon or pressure) | MeOH, EtOH, EtOAc | Room Temp. - 60 | 2 - 48 h | 85-98 | Potential for acid-catalyzed epoxide opening if acidic impurities are present. |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium formate, Formic acid | MeOH, EtOH | Reflux | 0.5 - 6 h | 90-99[1] | Ammonium formate is preferred due to its neutral conditions, which are compatible with the epoxide. |
| Oxidative Cleavage | KBr/Oxone | N/A | MeNO₂/H₂O | 30 | 1 - 5 h | 75-95[6] | Compatibility with the epoxide ring needs to be experimentally verified. |
Note: The reported yields are for various N-benzylamines and may differ for this compound. Experimental optimization is crucial.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is recommended for the debenzylation of this compound due to its mild and neutral reaction conditions.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ammonium formate
-
Anhydrous Methanol (MeOH)
-
Celite® or a similar filter aid
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Under a stream of inert gas, add anhydrous ammonium formate (3-5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at reflux temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidative Debenzylation using KBr/Oxone
This method provides an alternative to hydrogenation-based techniques. Caution: The compatibility of this method with the epoxide ring in the target molecule should be carefully evaluated on a small scale first.
Materials:
-
This compound
-
Potassium bromide (KBr)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Nitromethane (MeNO₂)
-
Water
Procedure:
-
To a solution of this compound (1 equivalent) in a mixture of nitromethane and water, add potassium bromide (1 equivalent).
-
Add Oxone® (1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 30°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Decision workflow for selecting a debenzylation method.
Caption: Mechanism of Catalytic Hydrogenation for N-Debenzylation.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Spirooxazolidinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during spirooxazolidinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my spirooxazolidinone synthesis?
A1: The primary indicators of catalyst deactivation include:
-
Decreased Reaction Rate: The time required to achieve the desired conversion increases significantly.
-
Lowered Product Yield: You observe a noticeable drop in the isolated yield of the spirooxazolidinone product under standard reaction conditions.
-
Reduced Enantioselectivity (for asymmetric synthesis): In chiral syntheses, a decrease in the enantiomeric excess (ee%) of the desired product is a key sign of catalyst degradation or poisoning.
-
Formation of Side Products: An increase in the formation of unexpected byproducts can indicate that the catalyst is promoting alternative reaction pathways due to changes in its active sites.
Q2: What are the general mechanisms of catalyst deactivation?
A2: Catalyst deactivation can be broadly categorized into three main mechanisms:
-
Poisoning: The strong adsorption of impurities or byproducts onto the active sites of the catalyst, rendering them inactive.[1]
-
Fouling or Coking: The physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks access to the active sites.[1]
-
Sintering: The thermal agglomeration of catalyst particles, leading to a decrease in the active surface area. This is more common with heterogeneous catalysts at elevated temperatures.
Q3: My organocatalyst (e.g., thiourea derivative) seems to be deactivating. What are the likely causes?
A3: Organocatalysts, while robust, can be susceptible to deactivation through several pathways:
-
Moisture and Air Sensitivity: Some organocatalysts are sensitive to moisture and air, which can lead to hydrolysis or oxidation of the catalyst.
-
Strong Acid/Base Degradation: The presence of strong acids or bases in the reaction mixture, either as impurities or as part of the workup, can lead to the degradation of the catalyst structure.
-
Substrate or Product Inhibition: The product or unreacted starting material may bind strongly to the catalyst, inhibiting its turnover.
-
Formation of Off-Cycle Intermediates: The catalyst may react with impurities or solvents to form stable, catalytically inactive species.
Q4: I am using a transition metal catalyst (e.g., Palladium, Zinc) and observing a loss of activity. What could be the issue?
A4: Transition metal catalysts can deactivate through various mechanisms:
-
Oxidation State Changes: For catalysts like Palladium, the active Pd(II) species can be reduced to inactive Pd(0) nanoparticles.[2]
-
Ligand Degradation: The organic ligands that are crucial for the catalyst's activity and selectivity can degrade under the reaction conditions.
-
Leaching: In the case of heterogeneous catalysts, the active metal can leach from the support material into the reaction mixture.
-
Poisoning by Nucleophiles: Functional groups in the substrates or impurities (e.g., sulfur or phosphorus compounds) can act as poisons by irreversibly binding to the metal center.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation during spirooxazolidinone synthesis.
Problem 1: Gradual Decrease in Yield and/or Enantioselectivity Over Several Runs with a Recycled Catalyst
| Possible Cause | Diagnostic Check | Suggested Solution |
| Catalyst Poisoning | Analyze starting materials and solvents for impurities (e.g., water, sulfur compounds). | Purify starting materials and use anhydrous, high-purity solvents. |
| Catalyst Leaching (Heterogeneous) | Analyze the reaction mixture for traces of the metal catalyst using techniques like ICP-MS. | Modify the catalyst support or the reaction conditions (e.g., lower temperature) to minimize leaching. |
| Mechanical Loss of Catalyst | Weigh the catalyst before and after each run to quantify any physical loss. | Improve the catalyst recovery procedure (e.g., use a finer filter, optimize centrifugation). |
| Incomplete Reactivation | If a reactivation step is used, confirm its effectiveness through characterization (e.g., spectroscopy). | Optimize the reactivation protocol (e.g., increase reagent concentration, extend reaction time). |
Problem 2: Sudden and Complete Loss of Catalytic Activity
| Possible Cause | Diagnostic Check | Suggested Solution |
| Gross Contamination of Reagents | Re-run the reaction with a fresh batch of all reagents and solvents. | Discard the contaminated batch of reagents and obtain new, high-purity materials. |
| Incorrect Reaction Setup | Double-check all reaction parameters: temperature, pressure, atmosphere (e.g., inert gas). | Ensure all equipment is functioning correctly and the reaction is set up according to the established protocol. |
| Catalyst Degradation | Characterize the spent catalyst using techniques like NMR, IR, or mass spectrometry to identify structural changes. | If the catalyst has degraded, a fresh batch of catalyst is required. Investigate the cause of degradation (e.g., thermal instability, incompatibility with a reagent). |
Quantitative Data on Catalyst Performance
The following table provides illustrative data on the performance of a hypothetical catalyst over several cycles in a spirooxazolidinone synthesis. This data is intended to be representative of a typical deactivation profile.
| Cycle Number | Product Yield (%) | Enantiomeric Excess (ee%) |
| 1 | 95 | 98 |
| 2 | 91 | 97 |
| 3 | 85 | 94 |
| 4 | 78 | 89 |
| 5 | 65 | 82 |
Experimental Protocols
Protocol for Testing Catalyst Reusability
-
Initial Reaction: Perform the spirooxazolidinone synthesis under standard, optimized conditions.
-
Catalyst Recovery: After the reaction is complete, recover the catalyst. For a heterogeneous catalyst, this is typically done by filtration or centrifugation. For a homogeneous catalyst, recovery may involve precipitation followed by filtration.
-
Washing and Drying: Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or byproducts. Dry the catalyst under vacuum.
-
Subsequent Runs: Use the recovered catalyst for a subsequent reaction under the same conditions as the initial run.
-
Analysis: Analyze the yield and enantioselectivity of the product from each cycle. A significant drop in performance indicates deactivation.
Protocol for a Simple Catalyst Reactivation (Example: Oxidation of Pd(0) to Pd(II))
This is a general guideline and should be optimized for the specific catalyst and reaction.
-
Isolate the Deactivated Catalyst: Recover the deactivated palladium catalyst from the reaction mixture.
-
Wash the Catalyst: Wash the catalyst with an appropriate solvent to remove residual organic compounds.
-
Re-oxidation: Suspend the catalyst in a suitable solvent and add a mild oxidizing agent, such as benzoquinone.[2] Stir the mixture at room temperature for a specified period.
-
Recovery and Washing: Recover the reactivated catalyst by filtration and wash it thoroughly to remove the oxidizing agent and any byproducts.
-
Drying: Dry the reactivated catalyst under vacuum before reusing it in a new reaction.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Catalyst lifecycle in a typical synthesis process.
References
Validation & Comparative
Spectroscopic Comparison of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane and Related N-Benzyl Heterocycles
A detailed analysis of the nuclear magnetic resonance (NMR) characteristics of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane is presented, alongside a comparative guide to the NMR data of structurally related N-benzyl heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of this class of compounds.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for N-benzylpiperidine, which serves as a primary reference compound. Data for N-benzylmorpholine is also included to illustrate the effect of an additional heteroatom in the ring.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound | Solvent | H-α (Benzylic) | H-ortho | H-meta | H-para | Piperidine/Morpholine Protons |
| N-Benzylpiperidine | DMSO | 3.44 (s, 2H) | 7.34-7.29 (m, 2H) | 7.34-7.29 (m, 2H) | 7.26-7.21 (m, 1H) | 2.33 (br s, 4H), 1.50 (m, 4H), 1.38 (m, 2H) |
| N-Benzylmorpholine | CDCl₃ | 3.50 (s, 2H) | 7.32-7.24 (m, 5H) | 7.32-7.24 (m, 5H) | 7.32-7.24 (m, 5H) | 3.71 (t, 4H), 2.45 (t, 4H) |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | Solvent | C-α (Benzylic) | C-ipso | C-ortho | C-meta | C-para | Piperidine/Morpholine Carbons |
| N-Benzylpiperidine | DMSO | 64.02 | 138.63 | 129.35 | 128.19 | 126.94 | 54.59 (C2/C6), 26.08 (C3/C5), 24.51 (C4) |
| N-Benzylmorpholine | CDCl₃ | 62.9 | 137.9 | 129.1 | 128.2 | 127.0 | 67.0 (C2/C6), 53.6 (C3/C5) |
For this compound, one would anticipate a similar pattern for the N-benzyl group protons and carbons. The spirocyclic system would introduce additional complexity. The protons on the oxirane ring are expected to appear at a higher field (lower ppm) compared to the piperidine ring protons, likely in the range of 2.5-3.5 ppm. The spiro carbon would be a quaternary carbon and thus would only be visible in the ¹³C NMR spectrum, likely in the range of 50-70 ppm. The carbons of the piperidine ring would be influenced by the spiro-fusion, leading to distinct chemical shifts for each carbon.
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is outlined below.[1]
Sample Preparation:
-
Weigh 5-10 mg of the compound into a clean, dry vial.
-
Add 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Number of scans: 8-16
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: A range that covers all expected proton signals (e.g., -1 to 13 ppm).
-
¹³C NMR Acquisition:
-
Spectrometer: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard to obtain singlets for each carbon.
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: A range that covers all expected carbon signals (e.g., 0 to 220 ppm).
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
Mandatory Visualization
The following diagrams illustrate the chemical structure of the target compound and a general workflow for its NMR characterization.
References
A Comparative Guide to the Synthesis of 1-oxa-6-azaspiro[2.5]octane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 1-oxa-6-azaspiro[2.5]octane scaffold is a valuable structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. This guide provides a comparative overview of two prominent synthetic routes to this scaffold, starting from the readily available N-Boc-4-piperidone. The Corey-Chaykovsky reaction and the Darzens condensation are evaluated, presenting their respective advantages and disadvantages, supported by experimental data.
Introduction to 1-oxa-6-azaspiro[2.5]octane Scaffolds
Spirocyclic systems, such as the 1-oxa-6-azaspiro[2.5]octane scaffold, are of significant interest in drug discovery. Their rigid, three-dimensional structures offer a higher degree of conformational constraint compared to their linear or monocyclic counterparts. This rigidity can lead to improved binding affinity and selectivity for biological targets. The introduction of the spiro-epoxide functionality provides a versatile handle for further chemical modifications, allowing for the exploration of diverse chemical space in the development of novel therapeutics.
Comparison of Synthetic Routes
Two primary synthetic strategies for the construction of the 1-oxa-6-azaspiro[2.5]octane core from N-Boc-4-piperidone are the Corey-Chaykovsky reaction and the Darzens condensation. Both methods achieve the desired spiro-epoxidation, but they differ in reagents, reaction conditions, and overall efficiency.
| Parameter | Corey-Chaykovsky Reaction | Darzens Condensation |
| Starting Material | N-Boc-4-piperidone | N-Boc-4-piperidone |
| Key Reagents | Trimethylsulfoxonium iodide, strong base (e.g., NaH) | α-haloester (e.g., tert-butyl chloroacetate), base (e.g., NaH, KOtBu) |
| Reaction Type | Ylide addition and intramolecular displacement | Enolate addition and intramolecular SN2 reaction |
| Typical Yield | High (often >90%) | Moderate to high (variable) |
| Reaction Conditions | Anhydrous polar aprotic solvent (e.g., DMSO, THF), often at room temperature | Anhydrous solvent (e.g., THF, ether), can require low temperatures |
| Advantages | Generally high yielding and clean reaction. | Utilizes readily available α-haloesters. |
| Disadvantages | Requires the preparation of a sulfur ylide. The byproduct, dimethyl sulfoxide, needs to be removed. | Can be sensitive to steric hindrance. May produce byproducts from competing reactions. |
Reaction Schemes
Scheme 1: Corey-Chaykovsky Reaction
Caption: Corey-Chaykovsky epoxidation of N-Boc-4-piperidone.
Scheme 2: Darzens Condensation
Caption: Darzens condensation of N-Boc-4-piperidone.
Detailed Experimental Protocols
Route 1: Corey-Chaykovsky Reaction
Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.32 g, 33.0 mmol) in anhydrous dimethyl sulfoxide (DMSO) (50 mL) under a nitrogen atmosphere is added trimethylsulfoxonium iodide (7.26 g, 33.0 mmol) portionwise at room temperature. The mixture is stirred for 30 minutes until the evolution of hydrogen gas ceases. A solution of N-Boc-4-piperidone (5.97 g, 30.0 mmol) in anhydrous DMSO (20 mL) is then added dropwise. The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is quenched by the slow addition of water (100 mL) and extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a white solid.
-
Yield: Typically in the range of 90-95%.
-
Characterization Data: Consistent with literature values for the target compound.
Route 2: Darzens Condensation
Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.20 g, 30.0 mmol) in anhydrous tetrahydrofuran (THF) (60 mL) under a nitrogen atmosphere at 0 °C is added a solution of N-Boc-4-piperidone (4.98 g, 25.0 mmol) and tert-butyl chloroacetate (4.52 g, 30.0 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is then carefully quenched with saturated aqueous ammonium chloride solution (50 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (using an appropriate eluent system) to yield tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.
-
Yield: Variable, typically in the range of 60-80%.
-
Characterization Data: Consistent with the expected product structure.
Logical Workflow for Synthesis Route Selection
The choice between the Corey-Chaykovsky reaction and the Darzens condensation for the synthesis of 1-oxa-6-azaspiro[2.5]octane scaffolds depends on several factors, including desired yield, scale of the reaction, and availability of reagents. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthesis route.
Conclusion
Both the Corey-Chaykovsky reaction and the Darzens condensation provide effective means to synthesize the 1-oxa-6-azaspiro[2.5]octane scaffold from N-Boc-4-piperidone. The Corey-Chaykovsky reaction generally offers higher yields and is a cleaner reaction, making it the preferred method when efficiency is paramount. The Darzens condensation, while potentially lower yielding, utilizes different reagents and may be a suitable alternative depending on laboratory resources and specific experimental constraints. The choice of synthetic route should be guided by a careful consideration of the factors outlined in this guide to best suit the needs of the research program.
Unveiling the Architecture of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane: A Comparative Guide to Structural Elucidation Techniques
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of analytical techniques for the structural characterization of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane. This document outlines the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in unequivocally determining the constitution and stereochemistry of this spirocyclic scaffold, a motif of growing interest in medicinal chemistry.
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its biological activity. For novel chemical entities such as this compound, a robust and unambiguous structural assignment is a prerequisite for understanding its structure-activity relationship (SAR) and for rational drug design. This guide compares the data obtained from three powerful analytical techniques, offering insights into their respective strengths and limitations in the context of this specific molecule.
At a Glance: Comparative Data Summary
The following tables summarize the key quantitative data that can be obtained from X-ray crystallography, NMR spectroscopy, and mass spectrometry for a comprehensive structural analysis of this compound.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical environment of nuclei (¹H, ¹³C), connectivity, stereochemistry | Mass-to-charge ratio (m/z), molecular formula, fragmentation pattern |
| Sample State | Crystalline Solid | Solution | Gas Phase (after ionization) |
| Resolution | Atomic | Atomic (inferred) | Molecular |
| Key Quantitative Data | See Table 2 | See Table 3 | See Table 4 |
In-Depth Analysis: A Multi-Technique Approach
X-ray Crystallography: The Gold Standard for 3D Structure
Single-crystal X-ray diffraction provides a definitive and high-resolution map of the atomic positions within the crystal lattice. This technique is unparalleled in its ability to elucidate the absolute stereochemistry and conformational preferences of a molecule in the solid state.
While a crystal structure for this compound is not publicly available, data for a closely related analog, (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, offers valuable insights into the expected structural features.[1]
Table 2: Representative Crystallographic Data for a Spirocyclic Analog [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 15.456 Å, c = 9.876 Åα = 90°, β = 105.45°, γ = 90° |
| Key Bond Lengths | C-O (oxirane): ~1.45 ÅC-N (piperidine): ~1.47 ÅC-C (spiro center): ~1.54 Å |
| Key Bond Angles | O-C-C (oxirane): ~60°C-N-C (piperidine): ~110° |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution, which is often more relevant to their biological context. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and reveals through-bond and through-space correlations.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| 7.25-7.40 | m | 5H, Ar-H | 138.5 |
| 3.55 | s | 2H, -CH₂-Ph | 129.0 |
| 2.80 - 2.95 | m | 4H, Piperidine-H (α to N) | 128.5 |
| 2.65 | s | 2H, Oxirane-CH₂ | 127.0 |
| 1.70 - 1.85 | m | 4H, Piperidine-H (β to N) | 63.0 |
| 58.0 | |||
| 52.0 | |||
| 50.5 | |||
| 35.0 |
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the molecule's structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
| High-Resolution MS (ESI+) | Calculated m/z for [M+H]⁺ | 218.1545 |
| Observed m/z for [M+H]⁺ | 218.1542 | |
| Molecular Formula | C₁₄H₁₉NO | |
| Tandem MS (MS/MS) | Precursor Ion (m/z) | 218.15 |
| Major Fragment Ions (m/z) | 91.05 (Tropylium ion)127.10 ([M-C₇H₇]⁺) |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the critical evaluation of the presented data.
X-ray Crystallography Protocol for a Small Organic Molecule
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2][3]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods, and an initial electron density map is generated. The atomic positions are then refined against the experimental data to yield the final crystal structure.[4]
NMR Spectroscopy Protocol for a Small Organic Molecule
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.[5]
-
Data Acquisition: A series of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent signal. The spectra are then analyzed to assign signals and determine the molecular structure.[6]
Mass Spectrometry Protocol for a Small Organic Molecule
-
Sample Preparation: A dilute solution of the sample (typically 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid to promote ionization.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. For high-resolution mass spectrometry, an Orbitrap or TOF analyzer is commonly used. For tandem mass spectrometry, a precursor ion is selected and fragmented in a collision cell.[7][8]
-
Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion and its fragments. The elemental composition is calculated from the accurate mass, and the fragmentation pattern is interpreted to provide structural information.[9][10][11]
Visualizing the Workflow and Logic
To further clarify the experimental and analytical processes, the following diagrams illustrate the workflow for X-ray crystallography and the decision-making process for selecting the appropriate analytical technique.
References
- 1. mdpi.com [mdpi.com]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. rsc.org [rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
Comparative Analysis of the Biological Activity of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane and its structurally related analogs, with a focus on their potential as anticancer agents. The information presented is based on available experimental data from preclinical studies.
Introduction
The 1-oxa-6-azaspiro[2.5]octane scaffold is a key structural motif in medicinal chemistry, recognized for its presence in various biologically active compounds. The introduction of different substituents on this core structure allows for the modulation of its pharmacological properties. This guide focuses on the 6-benzyl substituted derivative and its analogs, exploring their cytotoxic effects against various cancer cell lines and the underlying mechanisms of action.
Quantitative Biological Activity Data
While direct comparative studies on the biological activity of this compound are limited in publicly available literature, research on structurally similar 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives provides valuable insights into the potential anticancer activity of this class of compounds. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative analogs against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Analogs
| Compound | A549 (Lung Cancer) | MDA-MB-231 (Breast Cancer) | HeLa (Cervical Cancer) |
| Analog 6d | 0.26[1] | >40 | >40 |
| Analog 6b | >40 | >40 | 0.18[1] |
| Analog 8b | >40 | 0.10[1] | >40 |
| Analog 7c | >40 | Moderate | Moderate |
| Bendamustine (Control) | >40 | >40 | >40 |
| Vorinostat (Control) | >40 | >40 | >40 |
Structure-Activity Relationship (SAR)
The data from studies on related azaspiro compounds suggest that the nature and position of substituents on the core ring structure significantly influence the cytotoxic activity. For the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione series, modifications that reduce the reactivity of the Michael acceptor in vivo, along with the introduction of heteroatom chains to improve hydrophilicity, have been explored to enhance antitumor activity.[1] For instance, the introduction of a cyclopropane ring to eliminate an α,β-unsaturated olefinic bond has been a key strategy in optimizing these derivatives.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of related azaspiro compounds.
MTT Assay for Cytotoxicity
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (A549, MDA-MB-231, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is employed to determine the effect of the compounds on the cell cycle progression.
-
Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action and Signaling Pathways
Studies on related oxa/azaspiro[2][3]trienone derivatives suggest that their anticancer activity may be mediated through the induction of apoptosis via the mitochondrial pathway.[4] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.
Diagram 1: Proposed Mitochondrial Apoptosis Pathway
Caption: Proposed mechanism of apoptosis induction by azaspiro compounds.
Diagram 2: Experimental Workflow for In Vitro Anticancer Evaluation
Caption: Workflow for evaluating the in vitro anticancer activity.
Conclusion
While direct comparative data for this compound is not extensively available, the analysis of structurally related analogs indicates that the azaspiro scaffold holds significant promise for the development of novel anticancer agents. The cytotoxic activity of these compounds appears to be tunable through chemical modifications, and their mechanism of action may involve the induction of apoptosis through the mitochondrial pathway. Further research, including the synthesis and comprehensive biological evaluation of a focused library of 6-substituted-1-oxa-6-azaspiro[2.5]octane derivatives, is warranted to fully elucidate their therapeutic potential.
References
- 1. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and anticancer properties of novel oxa/azaspiro[4,5]trienones as potent apoptosis inducers through mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of different catalysts in the synthesis of spiro-epoxyoxazolidinones
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of complex molecular architectures is a perpetual challenge. Spiro-epoxyoxazolidinones represent a class of compounds with significant potential in medicinal chemistry, owing to their rigid spirocyclic core and the reactive epoxide functionality. The choice of catalyst is paramount in achieving high yields and selectivities in their synthesis. This guide provides an objective comparison of the efficacy of different catalysts employed in the synthesis of these valuable compounds, supported by experimental data and detailed protocols.
The synthesis of spiro-epoxyoxazolidinones often involves the asymmetric epoxidation of a suitable precursor, such as an α,β-unsaturated oxazolidinone, or a domino reaction sequence that constructs the spirocyclic and epoxide moieties in a single transformation. The catalysts pivotal to these transformations can be broadly categorized into organocatalysts and metal-based catalysts. This guide will focus on three prominent and effective catalyst types: Quinine-Derived Squaramide (an organocatalyst), Chiral Phosphoric Acid (an organocatalyst), and Nickel(II)-N,N'-Dioxide complexes (a metal-based catalyst).
Comparison of Catalyst Performance
The efficacy of a catalyst is determined by several factors, including its ability to promote high product yields, diastereoselectivity (dr), and enantioselectivity (ee) under mild reaction conditions, with low catalyst loading and in a reasonable timeframe. The following table summarizes the performance of the three selected catalyst systems in the synthesis of spiro-epoxyoxazolidinone analogues, primarily focusing on the formation of the spiro-oxindole core, which is a common precursor and structural relative.
| Catalyst System | Reaction Type | Typical Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee, %) |
| Quinine-Derived Squaramide | Domino Hemiaminal formation/Aza-Michael Addition | 10 | Toluene, 0 °C, 12 h | Good to Excellent | Good (up to 5:1) | High (up to 94%) |
| Chiral Phosphoric Acid | Three-component 1,3-Dipolar Cycloaddition | 10 | Toluene, rt, 12 h | High | Excellent (>95:5) | Excellent (up to 98%) |
| Nickel(II)-N,N'-Dioxide Complex | Diels-Alder Reaction | 10 | CH₂Cl₂, 0 °C, 2-12 h | High to Excellent | Excellent (>95:5) | Excellent (up to 99%) |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for each of the discussed catalyst systems.
Quinine-Derived Squaramide Catalyzed Domino Reaction
This protocol describes a domino reaction involving hemiaminal formation followed by an aza-Michael reaction to construct the spirooxindole core.
Materials:
-
Isatin-derived N-Boc ketimine (1.0 equiv)
-
γ-hydroxy enone (1.2 equiv)
-
Quinine-derived bifunctional squaramide catalyst (10 mol%)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Ethyl acetate and petroleum ether (for chromatography)
Procedure:
-
To a stirred solution of the isatin-derived N-Boc ketimine in toluene at 0 °C, add the quinine-derived squaramide catalyst.
-
Add the γ-hydroxy enone to the reaction mixture.
-
Stir the reaction at 0 °C for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired spiro-epoxyoxazolidinone.
Chiral Phosphoric Acid Catalyzed 1,3-Dipolar Cycloaddition
This protocol outlines a three-component 1,3-dipolar cycloaddition reaction to synthesize spiro[pyrrolidin-3,3′-oxindoles].
Materials:
-
Methyleneindolinone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Amino ester (1.5 equiv)
-
Chiral Phosphoric Acid (e.g., (R)-TRIP) (10 mol%)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of the methyleneindolinone and the aldehyde in toluene at room temperature, add the chiral phosphoric acid catalyst.
-
Add the amino ester to the mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the spirooxindole product.
Nickel(II)-N,N'-Dioxide Complex Catalyzed Diels-Alder Reaction
This protocol describes an asymmetric Diels-Alder reaction for the synthesis of spirooxindole-cyclohexaneamides.
Materials:
-
Methyleneindolinone (1.0 equiv)
-
1,3-Dienylcarbamate (1.2 equiv)
-
Chiral N,N'-Dioxide ligand (11 mol%)
-
Ni(BF₄)₂·6H₂O (10 mol%)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Silica gel (for chromatography)
Procedure:
-
In a flame-dried reaction tube, dissolve the chiral N,N'-dioxide ligand and Ni(BF₄)₂·6H₂O in CH₂Cl₂ and stir at room temperature for 1 hour.
-
Cool the resulting complex solution to 0 °C.
-
Add the methyleneindolinone to the catalyst solution, followed by the 1,3-dienylcarbamate.
-
Stir the reaction mixture at 0 °C for 2 to 12 hours, monitoring completion by TLC.
-
Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purify the product by flash column chromatography to afford the desired spirooxindole derivative.
Visualizing the Synthetic Pathways
To better understand the processes involved, the following diagrams illustrate the general experimental workflow and the logical relationship of the catalytic approaches.
Caption: General experimental workflow for the synthesis of spiro-epoxyoxazolidinones.
Caption: Overview of different catalytic approaches for spiro-epoxyoxazolidinone synthesis.
A Comparative Guide to N-Boc vs. N-Benzyl Protection in Spirocycle Synthesis
For researchers, scientists, and drug development professionals, the synthesis of complex molecular architectures such as spirocycles is a foundational aspect of innovation. The strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. This guide provides an objective, data-driven comparison of two of the most common nitrogen protecting groups, the tert-butyloxycarbonyl (Boc) group and the Benzyl (Bn) group, in the context of spirocycle synthesis.
Introduction to N-Protection in Spirocycle Synthesis
Spirocycles, with their unique three-dimensional structures, are privileged scaffolds in medicinal chemistry. Their synthesis often involves intricate cyclization reactions where the reactivity of nitrogen atoms must be precisely controlled. The choice of an N-protecting group can significantly influence the outcome of these reactions by modulating the nucleophilicity and steric environment of the nitrogen atom, and by dictating the conditions for its eventual removal. The N-Boc group, an electron-withdrawing carbamate, and the N-Benzyl group, an electron-donating alkyl group, offer distinct advantages and disadvantages that must be carefully weighed based on the synthetic strategy.
Comparison of N-Boc and N-Benzyl Protection: A Focus on Spiro[pyrrolidine-3,3'-oxindole] Synthesis
The synthesis of the spiro[pyrrolidine-3,3'-oxindole] core, a common motif in various natural products and bioactive molecules, serves as an excellent case study to compare N-Boc and N-Benzyl protection strategies.
The N-Benzyl group (often in the form of the related benzyloxycarbonyl, Cbz, group) has been shown to be crucial in certain synthetic routes. For instance, in an oxidative spiro-rearrangement to form a spiro[pyrrolidine-3,3'-oxindole], the presence of an N-Cbz group on the pyrrolidine precursor was found to be necessary for a subsequent sulfonylation reaction and to facilitate the key spiro-rearrangement.[1] This highlights the role of the protecting group in enabling specific downstream transformations. The electron-donating nature of the benzyl group can also be a factor in reactions proceeding through cationic intermediates.
The primary difference often comes down to the deprotection conditions. The N-Boc group is typically removed under acidic conditions, which may not be suitable for substrates with other acid-labile functional groups. The N-Benzyl group, on the other hand, is most commonly removed by catalytic hydrogenolysis, a milder method that is orthogonal to many acid- and base-mediated reactions.[3] However, hydrogenolysis is incompatible with functional groups that are susceptible to reduction, such as alkenes and alkynes.
Data Presentation: N-Boc vs. N-Benzyl in Amine Protection and Deprotection
The following table summarizes typical conditions and yields for the protection and deprotection of amines with Boc and Benzyl groups. It is important to note that the yields are context-dependent and can vary significantly based on the specific substrate and reaction conditions.
| Feature | N-Boc Protection | N-Benzyl Protection |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl bromide (BnBr) or Benzaldehyde (for reductive amination) |
| Protection Conditions | Base (e.g., NEt₃, NaOH), Solvent (e.g., THF, Dioxane, H₂O) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN) or Reductive amination conditions (e.g., NaBH(OAc)₃) |
| Typical Protection Yield | >95%[4] | >90%[5] |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenolysis.[6] | Stable to acidic and basic conditions. |
| Primary Deprotection Method | Acid (e.g., TFA in DCM, HCl in Dioxane).[5] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[7] |
| Typical Deprotection Yield | >90%[8] | >95%[9] |
| Orthogonality | Orthogonal to hydrogenolysis and base-labile protecting groups.[3] | Orthogonal to acid- and base-labile protecting groups.[3] |
| Key Advantage in Spirocycle Synthesis | Can activate adjacent groups through its electron-withdrawing nature.[2] | Stable under a wide range of conditions, enabling diverse transformations on the molecule. Can be necessary for certain cyclization mechanisms.[1] |
| Key Disadvantage in Spirocycle Synthesis | Acidic deprotection may not be compatible with acid-sensitive spirocyclic cores. | Incompatible with reducible functional groups (e.g., alkenes, alkynes) elsewhere in the molecule. |
Experimental Protocols
N-Boc Protection of a Secondary Amine
Objective: To protect a secondary amine with a Boc group.
Materials:
-
Secondary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (NEt₃) (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the secondary amine in DCM.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
N-Boc Deprotection with Trifluoroacetic Acid (TFA)
Objective: To remove the Boc protecting group from a nitrogen atom.
Materials:
-
N-Boc protected compound (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine salt can be used as is or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
N-Benzylation of a Secondary Amine
Objective: To protect a secondary amine with a Benzyl group.
Materials:
-
Secondary amine (1.0 equiv)
-
Benzyl bromide (BnBr) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of the secondary amine in acetonitrile, add potassium carbonate and benzyl bromide.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel if necessary.
N-Benzyl Deprotection by Catalytic Hydrogenolysis
Objective: To remove the Benzyl protecting group from a nitrogen atom.
Materials:
-
N-Benzyl protected compound (1.0 equiv)
-
Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the N-Benzyl protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Mandatory Visualization
Caption: Synthetic pathways for spirocycle synthesis using N-Boc and N-Benzyl protection.
Caption: Decision workflow for selecting between N-Boc and N-Benzyl protection.
Conclusion
The choice between N-Boc and N-Benzyl protection in spirocycle synthesis is a strategic decision that hinges on the overall synthetic plan. N-Boc offers the advantage of being removable under conditions orthogonal to hydrogenolysis, and its electron-withdrawing nature can be exploited to modulate reactivity. However, the requisite acidic deprotection can be a significant drawback for sensitive substrates. N-Benzyl protection provides robustness across a wide range of reaction conditions and is cleaved under mild, neutral hydrogenolysis. Its primary limitation is the incompatibility with reducible functional groups. A thorough analysis of the stability of all functional groups within the molecule and the planned sequence of reactions is essential for selecting the optimal protecting group to ensure a successful and efficient synthesis of the target spirocycle.
References
- 1. Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes [mdpi.com]
- 2. xiao.rice.edu [xiao.rice.edu]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Structure of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional architecture of spirocyclic compounds, such as the 6-Benzyl-1-oxa-6-azaspiro[2.5]octane scaffold, offers exciting possibilities in medicinal chemistry and drug discovery. Their rigid structures can lead to enhanced binding affinity and selectivity for biological targets. However, this structural complexity necessitates rigorous validation to ensure the correct stereochemistry and connectivity, which are crucial for their pharmacological activity. This guide provides a comparative overview of key analytical techniques for the structural elucidation of these derivatives, supported by experimental data and detailed protocols.
Core Analytical Techniques for Structural Validation
The definitive structural analysis of this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of individual atoms, allowing for the determination of the carbon-hydrogen framework and the relative stereochemistry of the molecule.
-
X-ray Crystallography: Offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, angles, and absolute stereochemistry.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, which can be used to confirm the structure.
A logical workflow for the comprehensive structural validation of a newly synthesized this compound derivative is outlined below.
Comparative Analysis of Spectroscopic Data
While specific experimental data for this compound is not widely available in the public domain, we can infer expected spectral characteristics based on the analysis of closely related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives[1]. The following table summarizes the expected and comparative data for the validation of the core spirocyclic structure.
| Analytical Technique | Parameter | Expected Data for this compound Derivatives | Alternative Methods/Comparison |
| ¹H NMR | Chemical Shift (δ) | - Protons on the oxirane ring: ~2.5-3.0 ppm- Protons on the piperidine ring adjacent to N: ~2.8-3.5 ppm- Benzylic protons: ~3.5-4.5 ppm- Aromatic protons: ~7.2-7.4 ppm | 2D NMR (COSY, HSQC, HMBC) is crucial for assigning proton and carbon signals unambiguously. |
| ¹³C NMR | Chemical Shift (δ) | - Spiro carbon: ~50-60 ppm- Oxirane carbons: ~45-55 ppm- Piperidine carbons: ~40-60 ppm- Benzylic carbon: ~60-70 ppm- Aromatic carbons: ~127-140 ppm | DEPT-135 and DEPT-90 experiments help distinguish between CH, CH₂, and CH₃ groups. |
| Mass Spectrometry | Molecular Ion Peak | [M]+ or [M+H]+ corresponding to the calculated molecular weight. | High-resolution mass spectrometry (HRMS) provides the exact mass and can be used to determine the elemental composition. |
| X-ray Crystallography | Unit Cell Parameters | Provides precise bond lengths, bond angles, and the crystal packing arrangement. | In the absence of suitable crystals, computational modeling (DFT) can be used to predict the lowest energy conformation. |
Experimental Protocols
Detailed and accurate experimental protocols are fundamental for reproducible results. Below are standard methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a spectral width of 0-12 ppm. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire with a spectral width of 0-220 ppm. A 90° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.
-
2D NMR: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS). Coupling constants (J) are reported in Hertz (Hz).
X-ray Crystallography
Objective: To obtain an unequivocal three-dimensional structure of the molecule.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen (typically 100 K) on a single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.
-
Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions. The quality of the structure is assessed by parameters such as the R-factor and goodness-of-fit.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common for this class of compounds.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer to achieve high mass accuracy.
-
Tandem MS (MS/MS): To study fragmentation patterns, select the molecular ion peak and subject it to collision-induced dissociation (CID).
-
Data Analysis: Determine the monoisotopic mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to gain further structural insights.
Potential Biological Significance and Signaling Pathways
While the specific biological targets of this compound derivatives are not extensively documented, related spirocyclic heterocyclic compounds have shown a wide range of biological activities, including anticancer and anti-inflammatory effects[2][3]. For instance, many bioactive compounds exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis. A hypothetical signaling pathway that could be modulated by such a compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
References
Spectroscopic comparison between 6-Benzyl-1-oxa-6-azaspiro[2.5]octane and starting materials
A detailed analysis of the spectroscopic signatures of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane reveals distinct transformations from its starting materials, N-benzyl-4-piperidone and trimethylsulfoxonium iodide. This guide provides a comparative overview of their respective 1H NMR, 13C NMR, IR, and mass spectrometry data, supported by experimental protocols for the synthesis of the spirocyclic epoxide.
The formation of this compound from N-benzyl-4-piperidone is achieved through the Corey-Chaykovsky reaction, a well-established method for the synthesis of epoxides from ketones.[1][2][3][4] This reaction utilizes a sulfur ylide, generated in situ from trimethylsulfoxonium iodide, to transfer a methylene group to the carbonyl carbon of the piperidone ring. The resulting epoxide introduces a strained three-membered ring, leading to significant and predictable changes in the spectroscopic landscape of the molecule.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its starting materials.
Table 1: 1H NMR Data (δ, ppm)
| Compound | Aromatic Protons | Benzyl CH2 | Piperidine Ring Protons | Other |
| N-benzyl-4-piperidone | 7.28-7.39 (m, 5H)[5] | 3.65 (s, 2H)[5] | 2.77 (t, 4H), 2.48 (t, 4H)[5] | - |
| Trimethylsulfoxonium iodide | - | - | - | 3.4 (s, 9H)[6] |
| This compound | ~7.2-7.4 (m, 5H) | ~3.5 (s, 2H) | ~2.5-2.8 (m, 4H), ~1.6-1.9 (m, 4H) | ~2.6 (s, 2H, oxirane CH2) |
Table 2: 13C NMR Data (δ, ppm)
| Compound | Aromatic Carbons | Benzyl CH2 | Piperidine Ring Carbons | Carbonyl C=O | Oxirane Carbons | Other |
| N-benzyl-4-piperidone | 127.1, 128.2, 129.2, 138.0[7] | 62.9[7] | 41.2, 52.8[7] | 209.1[7] | - | - |
| Trimethylsulfoxonium iodide | - | - | - | - | - | 41.5[8] |
| This compound | ~127-130 | ~63 | ~50-55, ~35-40 | - | ~58 (quaternary), ~52 (CH2) | - |
Table 3: IR Spectroscopy Data (cm-1)
| Compound | C=O Stretch | C-O-C Stretch (epoxide) | C-H (aromatic) | C-H (aliphatic) | S=O Stretch |
| N-benzyl-4-piperidone | ~1715 | - | ~3020-3080 | ~2800-3000 | - |
| Trimethylsulfoxonium iodide | - | - | - | ~2900-3000 | ~1050[9] |
| This compound | - | ~1250, ~850 | ~3020-3080 | ~2800-3000 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]+ | Key Fragmentation Peaks |
| N-benzyl-4-piperidone | 189[10][11][12][13] | 91 (tropylium ion), 120, 160 |
| Trimethylsulfoxonium iodide | - | 79 [(CH3)3SO]+, 63 [CH3SO]+[14] |
| This compound | 203 | 91 (tropylium ion), 174, 146 |
Experimental Protocols
Synthesis of this compound
This procedure is a representative example of the Corey-Chaykovsky epoxidation.
Materials:
-
N-benzyl-4-piperidone
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.1 equivalents) and anhydrous DMSO.
-
Trimethylsulfoxonium iodide (1.1 equivalents) dissolved in anhydrous DMSO is added dropwise to the sodium hydride suspension at room temperature under a nitrogen atmosphere. The mixture is stirred for approximately 30 minutes, or until the evolution of hydrogen gas ceases, to form the sulfur ylide (dimethyloxosulfonium methylide).
-
A solution of N-benzyl-4-piperidone (1.0 equivalent) in anhydrous DMSO is added dropwise to the ylide solution at room temperature.
-
The reaction mixture is stirred at room temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Upon completion, the reaction is quenched by the slow addition of cold water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis
-
1H and 13C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400 MHz for 1H and 100 MHz for 13C) using deuterated chloroform (CDCl3) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples were analyzed as a thin film on a salt plate, and solid samples were analyzed as a KBr pellet.
-
Mass spectra were recorded on a mass spectrometer, typically using electron ionization (EI) for fragmentation analysis.
Visualization of the Synthetic Pathway
The synthesis of this compound can be visualized as a two-step process: the formation of the sulfur ylide followed by the epoxidation reaction.
Caption: Synthetic workflow for this compound.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. One-pot synthesis of epoxides from benzyl alcohols and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 6. Trimethylsulfoxonium iodide(1774-47-6) 1H NMR [m.chemicalbook.com]
- 7. 1-Benzyl-4-piperidone(3612-20-2) 13C NMR spectrum [chemicalbook.com]
- 8. Trimethylsulfoxonium iodide(1774-47-6) 13C NMR spectrum [chemicalbook.com]
- 9. Trimethylsulfoxonium iodide(1774-47-6) IR Spectrum [chemicalbook.com]
- 10. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mzCloud – N Benzyl 4 piperidone [mzcloud.org]
- 12. caymanchem.com [caymanchem.com]
- 13. 1-Benzyl-4-piperidone(3612-20-2) MS [m.chemicalbook.com]
- 14. Trimethylsulfoxonium iodide(1774-47-6) MS [m.chemicalbook.com]
- 15. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]
- 16. chemscene.com [chemscene.com]
- 17. Trimethylsulfoxonium iodide | 1774-47-6 [chemicalbook.com]
- 18. chemimpex.com [chemimpex.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane
For immediate reference, this document outlines the critical safety and logistical procedures for the proper disposal of 6-Benzyl-1-oxa-6-azaspiro[2.5]octane. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.
Summary of Key Disposal and Safety Information
For rapid access to critical data, the following table summarizes the essential safety and disposal information for nitrogen-containing heterocyclic compounds with benzyl groups.
| Parameter | Information | Source(s) |
| Primary Disposal Route | Dispose of contents and container via an approved hazardous waste disposal plant. | [1][2][3] |
| Spill Containment | Absorb spills with inert material (e.g., sand, diatomaceous earth). | [1] |
| Environmental Precautions | Prevent entry into drains, surface water, and groundwater. Should not be released into the environment. | [1][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. | [2][4] |
| Incompatible Materials | Strong oxidizing agents, acids, and bases. | [3] |
Hazard Classification of a Structurally Similar Compound
The following GHS hazard classifications have been identified for the related compound, benzyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. It is prudent to assume that this compound may exhibit similar hazardous properties.
| Hazard Statement | Classification | Percentage of Notifiers |
| H319 | Causes serious eye irritation | 66.7% |
| H225 | Highly flammable liquid and vapor | 33.3% |
| H302 | Harmful if swallowed | 33.3% |
| H312 | Harmful in contact with skin | 33.3% |
| H315 | Causes skin irritation | 33.3% |
| H332 | Harmful if inhaled | 33.3% |
| H335 | May cause respiratory irritation | 33.3% |
| Data sourced from PubChem for benzyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate.[5] |
Detailed Experimental Protocols for Disposal
A systematic approach is essential for the safe disposal of this compound. The following workflow provides a step-by-step decision-making process and necessary actions from waste generation to final disposal.
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: If handling as a powder or generating aerosols, use a NIOSH-approved respirator.
-
-
Waste Collection and Segregation:
-
Pure Compound: Collect any waste solid in a clearly labeled, sealed, and compatible container.
-
Solutions: Collect solutions containing this compound in a designated, leak-proof container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, paper towels) and disposable PPE that have come into contact with the compound must be collected in a separate, clearly labeled, and sealed waste bag or container for hazardous waste.
-
-
Spill Management:
-
Evacuate and Ventilate: In the event of a significant spill, particularly in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material such as sand or diatomaceous earth to contain and soak up the spill.[1]
-
Collection: Carefully collect the absorbed material and place it into a sealed and appropriately labeled container for hazardous waste.
-
Decontamination: Thoroughly clean the spill area with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
-
Interim Storage:
-
Store waste containers in a cool, dry, and well-ventilated location.
-
Ensure all containers are tightly sealed to prevent leaks or the release of vapors.
-
Store waste away from incompatible materials, especially strong oxidizing agents, acids, and bases.[3]
-
-
Final Disposal:
-
All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [1][3]
-
References
Essential Safety and Operational Guide for Handling 6-Benzyl-1-oxa-6-azaspiro[2.5]octane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Benzyl-1-oxa-6-azaspiro[2.5]octane. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is recommended, combining the known hazards of its primary structural motifs: a spirocyclic ether and a benzylamine.
Immediate Safety Recommendations:
Due to the potential for skin and eye irritation, respiratory tract irritation, and possible toxicity, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the recommended equipment based on a conservative assessment of related compounds.
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US) |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | EN 374 |
| Skin Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | EN ISO 20345:2022 |
| Respiratory Protection | Use in a well-ventilated area. If aerosols or vapors may be generated, a NIOSH/MSHA-approved respirator is required. | N95 (US) or P1 (EN 143) for dusts/aerosols. For vapors, use a respirator with appropriate organic vapor cartridges. |
Health Hazard Summary
The toxicological properties of this compound have not been fully investigated. Based on data from structurally similar compounds, potential hazards may include:
-
Oral Toxicity: May be harmful if swallowed.
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[1]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[1]
-
Flammability: Related compounds suggest a potential for flammability.
First Aid Measures
In the event of exposure, follow these first aid protocols:
-
If on Skin: Immediately wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Do NOT induce vomiting. Get medical aid immediately.
Operational and Disposal Plans
Proper handling, storage, and disposal are critical to maintaining a safe laboratory environment.
Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Spill and Leak Procedures
In case of a spill, follow these steps:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Absorb the spill with inert material (e.g., sand, vermiculite).
-
Collect: Sweep up the absorbed material and place it into a suitable, closed container for disposal.
-
Clean: Clean the spill area thoroughly with soap and water.
Disposal Plan
This compound waste should be handled as chemical waste. Dispose of the material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.
Experimental Protocols
Given the absence of specific experimental protocols for this compound in the provided search results, it is imperative to conduct a thorough risk assessment before any new procedure. All handling of this chemical should be performed in a controlled laboratory environment by trained personnel.
Visualizations
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
